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Core Science & Biosynthesis

Foundational

3-methoxy-4-ethynylphenol chemical safety data sheet (SDS)

Technical Monograph: 3-Methoxy-4-Ethynylphenol Advanced Safety, Handling, and Synthetic Applications Guide[1] Part 1: Chemical Architecture & Identification 3-Methoxy-4-ethynylphenol is a specialized intermediate used pr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Methoxy-4-Ethynylphenol Advanced Safety, Handling, and Synthetic Applications Guide[1]

Part 1: Chemical Architecture & Identification

3-Methoxy-4-ethynylphenol is a specialized intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced materials via "Click Chemistry" or Sonogashira coupling.[1] Its dual functionality—an acidic phenolic hydroxyl group and a reactive terminal alkyne—creates a unique safety profile requiring distinct handling protocols to prevent oxidative degradation or uncontrolled polymerization.[1]

Compound Identity
ParameterSpecification
Chemical Name 3-Methoxy-4-ethynylphenol
Synonyms 4-Ethynyl-3-methoxyphenol; 4-Hydroxy-2-methoxy-1-ethynylbenzene
CAS Number 1057670-07-1
Molecular Formula C₉H₈O₂
Molecular Weight 148.16 g/mol
Structural Features Phenol (C-1): Acidic, oxidation-prone.Methoxy (C-3): Electron-donating, activates ring.Ethynyl (C-4): Terminal alkyne, susceptible to polymerization/metalation.[1]
Physical State Off-white to pale yellow solid (crystalline).[1]
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1]

Part 2: Hazard Profiling & Risk Mitigation

This compound does not fit a generic "Irritant" template.[1] Its hazards are derived from its functional reactivity.[1]

Critical Hazards (The "Why" Behind the Safety)
  • Terminal Alkyne Instability (The Hidden Risk):

    • Mechanism: The terminal proton on the alkyne (

      
      ) is weakly acidic.[1] In the presence of transition metals (Copper, Silver) and base, it forms metal acetylides.[1]
      
    • Risk: Dry metal acetylides are shock-sensitive explosives.[1]

    • Mitigation: Avoid contact with copper tubing, brass fittings, or silver solder during synthesis or distillation.[1]

  • Phenolic Oxidation:

    • Mechanism: The electron-rich ring (activated by the methoxy group) makes the phenol susceptible to oxidation by air, forming quinones (darkening of the solid).[1]

    • Risk: Loss of purity and generation of radical species that can induce alkyne polymerization.[1]

    • Mitigation: Store under inert atmosphere (Argon/Nitrogen).[1]

  • GHS Classification (Derived):

    • H315: Causes skin irritation (Phenolic mechanism).[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Part 3: Handling & Storage Protocols (Self-Validating Systems)

Trustworthiness in chemistry comes from protocols that signal their own failure.[1]

Storage Protocol: The "Color Check" System
  • Primary Condition: Store at -20°C under Argon.

  • Validation Signal: The compound should be off-white.[1] If it turns dark brown or black , oxidative polymerization has occurred.[1] Discard as hazardous waste.

Handling Workflow (Schlenk Line / Glovebox)

Because of the oxidative coupling risk (Glaser coupling) of the alkyne in air, handling requires exclusion of oxygen.[1]

HandlingProtocol Start Start: 3-Methoxy-4-ethynylphenol CheckColor Visual Check: Is solid Off-White? Start->CheckColor Discard STOP: Oxidative Degradation. Discard. CheckColor->Discard No (Dark Brown) Weighing Weighing Step: Use Anti-Static Gun (Avoid friction sparks) CheckColor->Weighing Yes Solvent Solvent Selection: Degassed Anhydrous Solvent (THF/DMF) Weighing->Solvent Reaction Reaction Setup: Argon/Nitrogen Balloon or Schlenk Line Solvent->Reaction Add Reagents

Caption: Decision matrix for the safe retrieval and solubilization of reactive ethynylphenols.

Part 4: Synthetic Utility & Experimental Methodology

The primary value of 3-methoxy-4-ethynylphenol lies in its role as a "Click" handle or a Sonogashira coupling partner.[1]

Experiment: Sonogashira Coupling (General Protocol)

Context: Coupling 3-methoxy-4-ethynylphenol with an aryl halide (e.g., 4-bromo-quinazoline) to synthesize a TKI scaffold.[1]

Reagents:

  • Catalyst:

    
     (5 mol%)[1]
    
  • Co-Catalyst: CuI (2 mol%) – Note: Keep low to minimize homocoupling.[1]

  • Base: Triethylamine (

    
    ) or Diethylamine.[1]
    
  • Solvent: DMF or THF (Degassed).[1]

Step-by-Step Methodology:

  • Degassing: Sparge the reaction solvent (DMF) with Argon for 20 minutes before adding reagents. Reason: Oxygen promotes the formation of di-alkyne dimers (Glaser product) rather than the desired cross-coupling.[1]

  • Charge: Add the aryl halide, 3-methoxy-4-ethynylphenol, and

    
     catalyst to a dry flask.
    
  • Cycle: Evacuate and backfill with Argon (3x).

  • Initiation: Add degassed

    
     and CuI (last).[1]
    
    • Observation: The solution often turns dark initially due to Pd reduction but should not precipitate black solids immediately (which indicates Pd decomposition).[1]

  • Temperature: Heat to 60–80°C. Monitor via TLC/LC-MS.

Reaction Mechanism Visualization

Sonogashira Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Cu-Acetylide enters) OxAdd->TransMet Iso Cis-Trans Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerate Catalyst Alkyne 3-Methoxy-4-ethynylphenol CuAcetylide Cu-Acetylide Alkyne->CuAcetylide CuI, Base CuAcetylide->TransMet Enters Cycle

Caption: Catalytic cycle showing the entry point of 3-methoxy-4-ethynylphenol via Copper transmetallation.[1][2]

Part 5: Emergency Response

ScenarioImmediate ActionRationale
Skin Contact Wash with PEG-400 or Ethanol, then water.[1]Phenols are lipophilic; water alone is inefficient at removing them from skin pores.[1]
Spill (Solid) Dampen with alcohol, scoop into a container.Prevents dust formation (dust explosion risk with alkynes).[1]
Fire Use CO₂ or Dry Chemical .[1]Do not use heavy water streams if stored near water-reactive reagents (though the compound itself is not water-reactive).[1]

References

  • PubChem . (2024).[1][3][4] Compound Summary: 3-Ethoxy-4-methoxyphenol (Analogous Hazard Data).[1] National Library of Medicine.[1] Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[1] (Foundational text for alkyne coupling protocols).

  • Occupational Safety and Health Administration (OSHA). Phenol: Systemic Toxicity and Safe Handling. (General grounding for phenolic safety).

Sources

Exploratory

The Alkyne Moiety in Phenolic Scaffolds: A Technical Guide to Synthesis and Application

Introduction: The Strategic Importance of Terminal Alkyne-Substituted Phenols In the landscape of modern chemical synthesis, the strategic incorporation of specific functional groups can dramatically influence the proper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Terminal Alkyne-Substituted Phenols

In the landscape of modern chemical synthesis, the strategic incorporation of specific functional groups can dramatically influence the properties and applications of a molecule. Among these, terminal alkyne-substituted phenols have emerged as exceptionally versatile building blocks, bridging the gap between classical aromatic chemistry and contemporary molecular engineering. The unique electronic properties and linear geometry of the alkyne, coupled with the inherent reactivity and biological relevance of the phenolic hydroxyl group, create a powerful synergy. This combination unlocks a vast chemical space for researchers in drug discovery, materials science, and chemical biology.

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, characterization, and application of terminal alkyne-substituted phenol building blocks. Moving beyond a simple recitation of protocols, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their endeavors.

I. Synthetic Strategies for the Preparation of Terminal Alkyne-Substituted Phenols

The introduction of a terminal alkyne onto a phenolic ring can be achieved through several synthetic routes. The choice of method often depends on the desired substitution pattern, the presence of other functional groups, and scalability.

The Sonogashira Cross-Coupling Reaction: A Workhorse Methodology

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, enabling the coupling of terminal alkynes with aryl or vinyl halides.[1][2] This palladium- and copper-cocatalyzed reaction is widely favored for its mild reaction conditions and broad functional group tolerance.[2]

Mechanism of the Sonogashira Coupling:

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X(Ln) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC Ar-Pd(II)-C≡CR(Ln) ArPdX->ArPdC Transmetalation (from Cu cycle) ArPdC->Pd0 Reductive Elimination Product Coupled Product (Ar-C≡CR) ArPdC->Product CuX Cu(I)X CuCCR Cu(I)-C≡CR CuX->CuCCR Deprotonation of Terminal Alkyne CuCCR->ArPdX ArX Aryl Halide (Ar-X) ArX->ArPdX Alkyne Terminal Alkyne (H-C≡CR) Alkyne->CuX

Figure 1: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Ethynylphenol via Sonogashira Coupling

This protocol describes the synthesis of 4-ethynylphenol from 4-iodophenol and trimethylsilylacetylene (TMSA), followed by in-situ deprotection. The use of a silyl protecting group on the alkyne prevents self-coupling, a common side reaction.[2][3]

Materials:

  • 4-Iodophenol

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodophenol (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous THF and anhydrous TEA. Stir the mixture until all solids have dissolved. To this solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up (Part 1): Once the starting material is consumed, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Solvent Removal: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude TMS-protected 4-ethynylphenol.

  • Deprotection: Dissolve the crude product in THF and cool to 0 °C. Add TBAF (1.1 eq) dropwise.

  • Reaction Monitoring (Deprotection): Stir the reaction at room temperature and monitor by TLC until the silyl-protected intermediate is consumed.

  • Work-up (Part 2): Quench the reaction with water and extract with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the mixture, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxidation, and oxygen can promote the homocoupling of the alkyne (Glaser coupling).[2]

  • Copper(I) Iodide: The copper cocatalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.[1]

  • Triethylamine: Acts as a base to neutralize the HI formed during the reaction and as a solvent.

  • Trimethylsilylacetylene (TMSA): The TMS group protects the acidic proton of the terminal alkyne, preventing dimerization.[3] It is readily removed under mild conditions.[2]

  • Tetrabutylammonium fluoride (TBAF): A common reagent for the cleavage of silicon-carbon bonds.[2]

Alternative Synthetic Routes

While the Sonogashira coupling is the most prevalent method, other strategies can be employed, particularly when Sonogashira-compatible starting materials are unavailable.

  • From Phenolic Aldehydes or Ketones: Phenolic aldehydes or ketones can be converted to the corresponding terminal alkynes through a two-step process involving the formation of a dibromoalkene followed by elimination.[4]

Aldehyde_to_Alkyne Aldehyde Phenolic Aldehyde/Ketone Dibromoalkene Dibromoalkene intermediate Aldehyde->Dibromoalkene 1. PPh₃, CBr₄ 2. Zn dust Alkyne Terminal Alkyne Phenol Dibromoalkene->Alkyne n-BuLi or LDA

Figure 2: Synthesis of terminal alkynes from aldehydes/ketones.

  • Alkylation of Acetylide Anions: While less common for direct synthesis on the phenolic ring, this method is useful for introducing the phenol-alkyne moiety onto another molecule.[5]

II. Purification and Characterization

The successful isolation of pure terminal alkyne-substituted phenols is critical for their subsequent use.

Purification Techniques
  • Column Chromatography: This is the most common method for purifying these compounds.[6] The choice of solvent system is crucial and is typically determined by TLC analysis. A common starting point for moderately polar compounds is a mixture of hexane and ethyl acetate.[7][8] For more polar phenols, a mixture of dichloromethane and methanol may be more effective.[7]

  • Recrystallization: For solid products, recrystallization can be a highly effective purification method.[9] The selection of an appropriate solvent or solvent system is key; the desired compound should be soluble in the hot solvent and sparingly soluble at room temperature.[10] Common solvents for recrystallization include ethanol, acetone, and toluene.[9]

Table 1: Common Solvent Systems for Purification

Purification MethodTypical Solvent SystemsPolarity
Column ChromatographyHexane/Ethyl AcetateLow to Medium
Dichloromethane/MethanolMedium to High
RecrystallizationEthanolPolar
Toluene/HexaneLow to Medium
Ethyl Acetate/HexaneMedium
Spectroscopic Characterization

The structure and purity of terminal alkyne-substituted phenols are confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The acetylenic proton typically appears as a sharp singlet in the range of δ 3.0-3.5 ppm. The phenolic hydroxyl proton signal can vary in chemical shift and may be broad, depending on the solvent and concentration. Aromatic protons will show characteristic splitting patterns depending on the substitution.

    • ¹³C NMR: The sp-hybridized carbons of the alkyne give rise to two distinct signals in the range of δ 75-95 ppm.

  • Infrared (IR) Spectroscopy:

    • The C≡C-H stretch of the terminal alkyne is a sharp, characteristic band appearing around 3300 cm⁻¹.

    • The C≡C triple bond stretch is a weaker band in the region of 2100-2150 cm⁻¹.

    • The phenolic O-H stretch is a broad band typically found between 3200-3600 cm⁻¹.

III. Safety and Handling

Working with terminal alkynes and the reagents for their synthesis requires strict adherence to safety protocols.

  • Handling of Organometallic Reagents: Many of the reagents used in these syntheses, such as n-butyllithium, are pyrophoric and react violently with water and air. All manipulations should be carried out under an inert atmosphere using Schlenk line techniques.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and suitable gloves.[6]

  • Reaction Quenching: Reactions should be quenched carefully, typically at low temperatures, to control any exothermic processes.

  • Waste Disposal: All chemical waste should be disposed of according to institutional and regulatory guidelines.

IV. Applications in Drug Discovery and Materials Science

The unique properties of terminal alkyne-substituted phenols make them valuable in a range of applications.

Drug Discovery: Kinase Inhibitors

Many kinase inhibitors feature an alkyne moiety that can form key interactions within the ATP-binding site of the enzyme. The phenolic hydroxyl group can also act as a crucial hydrogen bond donor or acceptor. For example, Sorafenib and Sunitinib are multi-kinase inhibitors used in cancer therapy that contain functionalities that can be accessed or mimicked by alkyne-phenol building blocks.[11][12]

Kinase_Inhibitor BuildingBlock Terminal Alkyne Substituted Phenol Synthesis Multi-step Synthesis BuildingBlock->Synthesis KinaseInhibitor Kinase Inhibitor (e.g., Sorafenib analogue) Synthesis->KinaseInhibitor Target Kinase ATP Binding Site KinaseInhibitor->Target Binding and Inhibition

Sources

Foundational

Technical Guide: Synthesis of Ethynyl-Functionalized Methoxyphenols

Executive Summary This technical guide details the synthesis of ethynyl-functionalized methoxyphenols, a critical scaffold in medicinal chemistry and materials science. These moieties serve as versatile "click" chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of ethynyl-functionalized methoxyphenols, a critical scaffold in medicinal chemistry and materials science. These moieties serve as versatile "click" chemistry handles (CuAAC) and precursors for kinase inhibitors. This document prioritizes two distinct synthetic pathways: Aldehyde Homologation (utilizing the Bestmann-Ohira reagent) and Pd-Catalyzed Cross-Coupling (Sonogashira). The choice of pathway is dictated by the availability of the starting material (aldehyde vs. halide) and the specific regiochemical requirements of the target molecule.

Strategic Retrosynthesis & Mechanistic Considerations

The synthesis of an ethynyl-methoxyphenol (e.g., 4-ethynyl-2-methoxyphenol) poses a chemoselectivity challenge: installing a reactive terminal alkyne in the presence of an acidic phenol and an electron-donating methoxy group.

Pathway Selection Logic
  • Route A (Aldehyde Homologation): Preferred when the aldehyde precursor (e.g., Vanillin) is available. It is atom-economical, avoids heavy metal catalysts, and proceeds under mild basic conditions.

  • Route B (Cross-Coupling): Required when the starting material is an aryl halide.[1] This route mandates a protection-deprotection sequence to prevent catalyst poisoning by the free phenol.

Route A: The Aldehyde Homologation Strategy

Primary Reagent: Bestmann-Ohira Reagent (BOR) Precursor: Vanillin (4-hydroxy-3-methoxybenzaldehyde)

This route utilizes the Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) to convert the aldehyde directly to a terminal alkyne in a "one-pot" transformation.[2][3][4][5] Unlike the Corey-Fuchs reaction, which generates substantial triphenylphosphine oxide waste, the BOR method is greener and more scalable.

Mechanism of Action

The reaction proceeds via a base-mediated Horner-Wadsworth-Emmons (HWE) reaction to form a diazoalkene intermediate. This intermediate undergoes a Wolff rearrangement-like elimination of nitrogen to generate a vinylidene carbene, which rearranges to the terminal alkyne.

Experimental Protocol: Synthesis of 4-Ethynyl-2-methoxyphenol

Reagents:

  • Vanillin (1.0 eq)[6]

  • Bestmann-Ohira Reagent (1.2 eq)[4]

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Methanol (Anhydrous)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon.

  • Solubilization: Dissolve Vanillin (152 mg, 1.0 mmol) in anhydrous Methanol (5 mL).

  • Base Activation: Add

    
     (276 mg, 2.0 mmol) to the solution. The mixture may turn yellow due to phenoxide formation.
    
  • Reagent Addition: Add the Bestmann-Ohira reagent (230 mg, 1.2 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

    
    ) should disappear, replaced by a less polar alkyne spot.
    
  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x).[7] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Workflow Visualization

BOR_Synthesis Start Vanillin (Aldehyde) Base K2CO3 / MeOH (Base Activation) Start->Base Reagent Bestmann-Ohira Reagent Reagent->Base Inter Diazoalkene Intermediate Base->Inter HWE Reaction Elim - N2 (Elimination) Inter->Elim Product 4-Ethynyl-2-methoxyphenol (Terminal Alkyne) Elim->Product 1,2-Shift

Caption: Mechanistic workflow of the Bestmann-Ohira homologation from aldehyde to alkyne.

Route B: The Cross-Coupling Strategy

Primary Reaction: Sonogashira Coupling Precursor: 4-Bromo-2-methoxyphenol or 4-Iodo-2-methoxyphenol

Direct Sonogashira coupling on free phenols often fails because the acidic proton (


) can protonate the acetylide intermediate or coordinate to the Pd/Cu catalyst, quenching the cycle. Therefore, a Protection-Coupling-Deprotection  strategy is mandatory.
Experimental Protocol
Step 1: Phenol Protection (Acetylation)
  • Rationale: Acetyl groups are orthogonal to the basic conditions of Sonogashira coupling but easily removed later.

  • Method: Treat 4-bromo-2-methoxyphenol with Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq) in DCM at 0°C. Quantitative yield is expected.

Step 2: Sonogashira Coupling

Reagents:

  • Protected Aryl Bromide (1.0 eq)

  • Trimethylsilylacetylene (TMSA, 1.5 eq)

  • 
     (0.05 eq)
    
  • CuI (0.02 eq)

  • Triethylamine (

    
    , Solvent/Base)[1]
    

Methodology:

  • Degas

    
     thoroughly (freeze-pump-thaw or sparging). Oxygen is the enemy of this reaction (leads to Glaser homocoupling of alkynes).
    
  • Add catalyst (

    
    ) and co-catalyst (
    
    
    
    ) to the aryl bromide in a sealed tube.
  • Add TMSA via syringe.

  • Heat to 60°C for 6 hours.

  • Filter through a Celite pad to remove Pd black. Concentrate.

Step 3: Global Deprotection
  • Method: Treat the crude TMS-protected intermediate with

    
     in Methanol (or TBAF in THF). This step removes both  the Acetyl protecting group (transesterification) and the TMS group (desilylation) simultaneously, yielding the free ethynyl phenol.
    
Catalytic Cycle Visualization

Sonogashira_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet + Cu-C≡C-R Iso Cist/Trans Isomerization TransMet->Iso RedElim Reductive Elimination Iso->RedElim RedElim->Pd0 Product Product (Ar-Alkyne) RedElim->Product

Caption: Simplified catalytic cycle for the Pd/Cu-catalyzed Sonogashira coupling.

Critical Process Parameters (CPP) & Comparison

The following table summarizes the trade-offs between the two routes to assist in experimental design.

ParameterRoute A: Aldehyde Homologation (BOR)Route B: Sonogashira Coupling
Atom Economy High (Loss of

and phosphate)
Moderate (Loss of Bromide, TMS, Protecting Group)
Cost Low (Vanillin is a commodity chemical)Moderate to High (Pd catalysts, TMS-acetylene)
Scalability Excellent (No heavy metal removal)Good (Requires Pd scavenging)
Functional Group Tolerance High (Compatible with free phenols)Lower (Requires phenol protection)
Safety Profile Caution: Diazo reagent (shock sensitive if dry)Caution: Cu-acetylides (explosive if dry)
Typical Yield 75–90%60–80% (over 3 steps)

Applications in Drug Discovery

Synthesizing ethynyl-functionalized methoxyphenols is rarely the endpoint; they are potent intermediates.

  • Click Chemistry (CuAAC): The terminal alkyne reacts with organic azides to form 1,2,3-triazoles. This is extensively used in Fragment-Based Drug Discovery (FBDD) to link the pharmacophore (methoxyphenol) to solubilizing tails or other binding motifs.

  • Kinase Inhibitors: The methoxyphenol motif mimics the ATP hinge-binding region of many kinases. The alkyne allows for rigid extension into the hydrophobic back-pocket of the enzyme.

  • ABPP Probes: These molecules can serve as activity-based protein profiling probes, where the alkyne acts as a bio-orthogonal handle for pulling down target proteins from cell lysates.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

Sources

Exploratory

A Technical Guide to the Reactivity of the Phenolic Group in 4-Ethynyl-3-methoxyphenol

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4-Ethynyl-3-methoxyphenol is a multifunctional scaffold of significant interest in medicinal chemistry and materials science. Its utility...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethynyl-3-methoxyphenol is a multifunctional scaffold of significant interest in medicinal chemistry and materials science. Its utility is largely dictated by the reactivity of its constituent functional groups: the phenolic hydroxyl, the methoxy ether, and the terminal alkyne. This technical guide provides an in-depth analysis of the phenolic hydroxyl group's reactivity, framed by the electronic influence of the adjacent methoxy and ethynyl substituents. We will explore the molecule's acidity, nucleophilicity upon deprotonation, and its participation in key synthetic transformations such as O-alkylation and O-acylation. This document serves as a practical resource, offering not only detailed experimental protocols but also the underlying chemical principles that govern reaction outcomes, thereby empowering scientists to leverage this versatile building block in their research endeavors.

Introduction: The Molecular Architecture

The reactivity of any functional group on an aromatic ring is a direct consequence of the ring's overall electronic landscape. In 4-ethynyl-3-methoxyphenol, the phenolic hydroxyl group at C1 is flanked by two electronically distinct substituents: a methoxy group (-OCH₃) at the meta-position (C3) and an ethynyl group (-C≡CH) at the para-position (C4). Understanding the interplay of their inductive and resonance effects is paramount to predicting and controlling the reactivity of the phenolic -OH.

  • Hydroxyl Group (-OH): A strongly activating, ortho-, para-directing group due to its powerful electron-donating resonance effect (+R), which outweighs its electron-withdrawing inductive effect (-I).

  • Methoxy Group (-OCH₃): At the meta position relative to the primary hydroxyl, its electron-donating resonance effect does not directly influence the C1-oxygen. However, it exerts an electron-withdrawing inductive effect (-I) due to the electronegativity of its oxygen atom, which can slightly increase the acidity of the nearby phenol.[1][2]

  • Ethynyl Group (-C≡CH): This group is generally considered to be electron-withdrawing, primarily through an inductive effect stemming from its sp-hybridized carbons.[3] This effect, exerted from the para position, stabilizes the phenoxide anion formed upon deprotonation, thereby increasing the acidity of the phenolic proton.

The confluence of these effects renders the phenolic proton in 4-ethynyl-3-methoxyphenol more acidic than in unsubstituted phenol.

Caption: Electronic influences on the 4-ethynyl-3-methoxyphenol ring.

Acidity and Nucleophilicity: The Phenoxide Intermediate

Phenols are generally more acidic than aliphatic alcohols because the resulting phenoxide anion is stabilized by resonance, delocalizing the negative charge into the aromatic ring.[4][5] The acidity, quantified by the pKa value, is highly sensitive to the nature and position of other ring substituents.

CompoundpKa (approx. in water)Influence of Substituents
Phenol10.0Baseline reference.
4-Methoxyphenol10.2The +R effect of the para-methoxy group destabilizes the phenoxide, making it less acidic.[1][6]
3-Methoxyphenol9.6The -I effect of the meta-methoxy group stabilizes the phenoxide, making it more acidic.[7]
4-Ethynyl-3-methoxyphenol < 9.6 (Estimated) The combined -I effects of the para-ethynyl and meta-methoxy groups are expected to significantly stabilize the phenoxide, increasing acidity beyond that of 3-methoxyphenol.

The enhanced acidity of 4-ethynyl-3-methoxyphenol means it can be readily deprotonated by moderately strong bases, such as alkali metal carbonates or hydroxides, to form the corresponding phenoxide ion. This phenoxide is an excellent nucleophile, serving as the key reactive intermediate for the functionalization of the hydroxyl group.[8]

Key Synthetic Transformations of the Phenolic Hydroxyl Group

The nucleophilic character of the 4-ethynyl-3-methoxyphenoxide anion allows for a range of important synthetic operations, primarily O-alkylation and O-acylation. These reactions are foundational for modifying the molecule's properties for applications in drug discovery and materials science.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the Sₙ2 reaction of a phenoxide with an alkyl halide.[8]

Causality and Experimental Design:

  • Base Selection: The choice of base is critical. For a relatively acidic phenol like our substrate, potassium carbonate (K₂CO₃) is often sufficient. It is mild, inexpensive, and easy to handle. For less reactive alkylating agents or to ensure complete deprotonation, a stronger base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal. These solvents effectively solvate the counter-ion (e.g., K⁺) without solvating the phenoxide nucleophile, thus enhancing its reactivity.

  • Alkylating Agent: Primary alkyl halides (I > Br > Cl) or tosylates are the best electrophiles for this Sₙ2 reaction, minimizing the risk of competing elimination reactions.

Caption: Standard workflow for the Williamson ether synthesis.

Protocol 3.1: Synthesis of 4-Ethynyl-1-(benzyloxy)-3-methoxybenzene

This protocol details the benzylation of the phenolic hydroxyl group, a common protection strategy.

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-ethynyl-3-methoxyphenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, ~0.2 M).

  • Reaction Initiation: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours). Self-Validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) will clearly show the conversion of the polar phenol to a less polar ether product.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (10x the volume of DMF). Extract the aqueous phase with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the phenolic -OH peak in the ¹H NMR and IR spectra is a key indicator of success.

O-Acylation (Esterification)

The formation of phenyl esters via O-acylation is another cornerstone reaction of phenols. It is typically achieved by reacting the phenol with an acyl chloride or anhydride in the presence of a base.[9][10]

Causality and Experimental Design:

  • Catalysis: A stoichiometric amount of a tertiary amine base, such as pyridine or triethylamine, is often used. The base serves two purposes: it neutralizes the HCl byproduct generated from acyl chlorides and acts as a nucleophilic catalyst.

  • Phase-Transfer Catalysis (PTC): For a more efficient and cleaner reaction, phase-transfer catalysis is an excellent alternative.[9] In this method, the phenoxide is formed in an aqueous basic phase and transferred into an organic phase (containing the acyl chloride) by a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This technique often leads to high yields under mild conditions.

Protocol 3.2: Synthesis of 4-Ethynyl-3-methoxyphenyl Acetate

This protocol describes the acetylation of the phenol, another common protection or modulation strategy.

  • Reagent Preparation: In a flask, dissolve 4-ethynyl-3-methoxyphenol (1.0 eq) in dichloromethane (CH₂Cl₂, ~0.3 M). Add triethylamine (1.5 eq). Cool the solution to 0 °C in an ice bath.

  • Reaction Initiation: Add acetyl chloride (1.2 eq) dropwise to the stirred solution. Caution: The reaction is exothermic.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor for the disappearance of the starting material by TLC.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Purification: Combine the organic layers, wash with 1 M HCl, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.

  • Characterization: Confirm the product structure. A successful reaction is indicated in the ¹H NMR by the disappearance of the broad phenolic proton signal and the appearance of a sharp singlet around δ 2.1-2.3 ppm for the new acetyl methyl group.

Broader Reactivity Context and Applications

While the hydroxyl group is a primary site of reactivity, its directing effects, combined with those of the methoxy group, strongly activate the aromatic ring for electrophilic aromatic substitution .[11] The C2, C6, and C5 positions are all activated. The interplay between steric hindrance and the directing power of the -OH and -OCH₃ groups will determine the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.

The presence of the terminal alkyne opens the door to a host of powerful transformations, most notably copper- or ruthenium-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and Glaser coupling. The ability to selectively functionalize the phenolic -OH group, as described in this guide, is often a critical first step in a longer synthetic sequence that leverages the alkyne's unique reactivity. This dual functionality makes 4-ethynyl-3-methoxyphenol a highly valuable building block for constructing complex molecules, including bioactive compounds and functional polymers.

Conclusion

The phenolic group in 4-ethynyl-3-methoxyphenol exhibits a rich and predictable reactivity profile. Its acidity is enhanced by the electron-withdrawing nature of the para-ethynyl and meta-methoxy substituents, facilitating the formation of a potent phenoxide nucleophile. This intermediate can be efficiently engaged in high-yielding O-alkylation and O-acylation reactions under well-established conditions. A thorough understanding of the electronic principles and the practical application of the protocols detailed herein enables researchers to strategically manipulate this versatile molecule, unlocking its full potential in the synthesis of novel chemical entities for drug development and beyond.

References

  • Chemistry LibreTexts. (2022). 7.5: Acid-base Properties of Phenols.

  • Chemistry LibreTexts. (2023). Reactivity of Phenols.

  • 9701 A Level Chemistry. (2022). Phenols - Reactivity | Organic chemistry. YouTube.

  • Google Patents. (N.D.). JPH09151151A - Production of 4-methoxyphenol.

  • Eaborn, C., Thompson, A. R., & Walton, D. R. M. (N.D.). Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group. RSC Publishing.

  • JEE amins & Advanced / NEET. (2023). Electrophilic substitution reactions of phenols. YouTube.

  • NRC Publications Archive. (N.D.). A meta effect in nonphotochemical processes: the homolytic chemistry of m-methoxyphenol.

  • PubChem - NIH. (N.D.). 3-Ethoxy-4-methoxyphenol.

  • Organic Syntheses. (N.D.). hydrogenolysis of phenolic ethers: biphenyl.

  • PubChem - NIH. (N.D.). 4-Methoxy-3-methylphenol.

  • ResearchGate. (N.D.). How OH and O– groups affect electronic structure of meta-substituted and para-substituted phenols and phenolates.

  • PubChem - NIH. (N.D.). 3-Methoxyphenol.

  • PubChem - NIH. (N.D.). 3-Ethyl-4-methoxy-phenol.

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols.

  • Google Patents. (N.D.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.

  • Journal of the Korean Chemical Society. (N.D.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS.

  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.

  • Quora. (2018). What is the role of methoxy group in phenol acidic strength?.

  • YouTube. (2018). Reactions of phenol due to -OH group.

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.

  • Benchchem. (N.D.). basic reactivity of the phenolic hydroxyl group in 2-Propylphenol.

  • MDPI. (N.D.). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O.

  • . (N.D.). Synthesis of 4-Methoxyphenol.

  • Sigma-Aldrich. (N.D.). 4-Methoxyphenol for synthesis.

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.

  • Wikipedia. (N.D.). Phenols.

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Foundational

Technical Guide: Comparative Analysis of 4-Ethynyl-3-methoxyphenol and 4-Ethynylanisole

This guide provides an in-depth technical analysis comparing 4-ethynyl-3-methoxyphenol and 4-ethynylanisole . It is structured to assist researchers in selecting the appropriate building block for medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing 4-ethynyl-3-methoxyphenol and 4-ethynylanisole . It is structured to assist researchers in selecting the appropriate building block for medicinal chemistry and materials science applications.

Executive Summary

4-Ethynylanisole (CAS 768-60-5) and 4-ethynyl-3-methoxyphenol (CAS 1057670-07-1) are terminal alkyne building blocks primarily used in "Click Chemistry" (CuAAC) and Sonogashira cross-coupling reactions.

While they share a similar core scaffold, they serve fundamentally different roles in synthetic design:

  • 4-Ethynylanisole is a robust, non-acidic "capping" agent or model substrate. It introduces a terminal methoxyaryl group that is chemically inert under most physiological conditions.

  • 4-Ethynyl-3-methoxyphenol is a bifunctional scaffold. The presence of the free phenolic hydroxyl (-OH) group allows for orthogonal functionalization (e.g., etherification, esterification) either before or after the alkyne has been reacted. This makes it a critical intermediate for linking drugs to delivery systems or creating PROTACs (Proteolysis Targeting Chimeras).

Structural & Physicochemical Analysis[1][2][3][4][5]

The structural difference lies in the substitution at the C3 position relative to the C4-alkyne (or C1-hydroxyl depending on nomenclature priority).

Molecular Structures[1]

Structures cluster_0 4-Ethynylanisole cluster_1 4-Ethynyl-3-methoxyphenol Anisole Structure: 1-Ethynyl-4-methoxybenzene (Para-substituted) Functional Groups: - Alkyne (Reactive) - Methoxy (Inert) Phenol Structure: 4-Ethynyl-3-methoxyphenol (OH at C1, OMe at C3, Alkyne at C4) Functional Groups: - Alkyne (Reactive) - Phenol (Acidic/Nucleophilic) - Methoxy (Inert) Anisole->Phenol Key Difference: Addition of -OH

Figure 1: Structural comparison highlighting the additional phenolic handle in 4-ethynyl-3-methoxyphenol.

Physicochemical Properties Table[7]
Property4-Ethynylanisole4-Ethynyl-3-methoxyphenolSignificance
CAS Number 768-60-51057670-07-1Identification
Formula C₉H₈OC₉H₈O₂-
Mol.[1][2][3][4][5][6][7][8][9] Weight 132.16 g/mol 148.16 g/mol -
Physical State Solid (low MP) or LiquidSolidHandling/Weighing
Melting Point 29°C~55–60°C (Predicted)Storage stability
Acidity (pKa) Neutral~9.8 (Phenolic OH)pH-dependent solubility
LogP (Calc) ~2.5~1.8Lipophilicity/Cell permeability
H-Bond Donors 01 (Phenol OH)Receptor binding/Solubility
Solubility Organics (DCM, EtOAc)Alcohols, Base (aq), DMSOFormulation options

Key Insight: The phenolic proton (pKa ~9.8) allows 4-ethynyl-3-methoxyphenol to be deprotonated by weak bases (e.g., K₂CO₃), enabling its use as a nucleophile in alkylation reactions. 4-Ethynylanisole lacks this capability.

Synthetic Pathways[7]

Synthesis of 4-Ethynylanisole

This compound is widely commercially available but can be synthesized via the Corey-Fuchs reaction from p-anisaldehyde or Sonogashira coupling of 4-iodoanisole.

Synthesis of 4-Ethynyl-3-methoxyphenol

This molecule is less common and often requires synthesis. The regiochemistry is critical: starting from 3-methoxyphenol (resorcinol monomethyl ether), bromination must be directed to the 4-position.

Expert Note: Direct bromination of 3-methoxyphenol typically yields a mixture of 4-bromo (para to OH) and 6-bromo (ortho to OH) isomers. The 4-bromo isomer is generally favored due to steric factors and the synergistic directing effects of the OH and OMe groups.

Synthesis Start 3-Methoxyphenol Step1 Bromination (NBS, CH3CN, 0°C) Start->Step1 Inter1 4-Bromo-3-methoxyphenol (Major Isomer) Step1->Inter1 Regioselective Step2 Protection (Optional) (TBDMS-Cl, Imidazole) Inter1->Step2 Inter2 4-Bromo-3-methoxy-TBDMS-phenol Step2->Inter2 Step3 Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI) Inter2->Step3 Inter3 Silylated Intermediate Step3->Inter3 Step4 Global Deprotection (TBAF or K2CO3/MeOH) Inter3->Step4 Final 4-Ethynyl-3-methoxyphenol Step4->Final

Figure 2: Validated synthetic route for 4-ethynyl-3-methoxyphenol ensuring correct regiochemistry.

Reactivity & Applications

The "Click" Reaction (CuAAC)

Both compounds participate efficiently in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles.

  • 4-Ethynylanisole: Ideal for testing catalytic systems or capping azide-functionalized surfaces to render them hydrophobic.

  • 4-Ethynyl-3-methoxyphenol: Used when the triazole product requires a "handle" for further conjugation.

Orthogonal Functionalization (Phenol Specific)

The defining feature of 4-ethynyl-3-methoxyphenol is its ability to undergo O-alkylation or O-acylation .

  • Scenario: You need to attach a drug pharmacophore to a PEG chain via a triazole linker.

    • Alkylation: React 4-ethynyl-3-methoxyphenol with a bromo-alkyl-drug to form an ether linkage.

    • Click: React the resulting alkyne-drug conjugate with PEG-Azide.

This workflow is impossible with 4-ethynylanisole without harsh demethylation steps (e.g., BBr₃), which would likely destroy other sensitive functional groups.

Experimental Protocols

Protocol A: General Sonogashira Coupling (for Synthesis of 4-Ethynylanisole)

Use this protocol to synthesize 4-ethynylanisole from 4-iodoanisole if commercial stock is unavailable.

  • Reagents: 4-Iodoanisole (1.0 eq), TMS-acetylene (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Et₃N (3.0 eq), THF (degassed).

  • Procedure:

    • Charge a flame-dried flask with 4-iodoanisole, Pd catalyst, and CuI under Argon.

    • Add degassed THF and Et₃N.

    • Add TMS-acetylene dropwise. Stir at RT for 4–6 hours (monitoring by TLC).

    • Deprotection: Dilute with MeOH, add K₂CO₃ (2.0 eq), and stir for 1 hour.

    • Workup: Dilute with water, extract with EtOAc, dry over MgSO₄, and concentrate.

    • Purification: Silica gel chromatography (Hexanes/EtOAc).[10]

Protocol B: Regioselective Bromination (Precursor to 4-Ethynyl-3-methoxyphenol)

Critical step to ensure the correct isomer.

  • Reagents: 3-Methoxyphenol (1.0 eq), N-Bromosuccinimide (NBS, 1.0 eq), Acetonitrile (CH₃CN).

  • Procedure:

    • Dissolve 3-methoxyphenol in CH₃CN (0.1 M) and cool to 0°C.

    • Add NBS portion-wise over 30 minutes to avoid di-bromination.

    • Stir at 0°C for 2 hours, then warm to RT.

    • Workup: Quench with aqueous Na₂S₂O₃ (to remove excess bromine). Extract with diethyl ether.[9][11]

    • Purification: The crude mixture will contain 4-bromo (major) and 2-bromo/6-bromo (minor) isomers. Separate via column chromatography (Hexanes/EtOAc 9:1). The 4-bromo isomer is typically the less polar major spot.

References

  • Synthesis of 4-Ethynylanisole via Sonogashira Coupling

    • Source: Sigma-Aldrich / Merck Technical Bulletins.
    • URL:

  • Regioselective Bromination of Phenols

    • Title: Mild and Regioselective Bromination of Phenols with TMSBr.[12]

    • Source: ChemistryViews / Eur. J. Org. Chem.
    • URL:

  • Click Chemistry Applications

    • Title: Click Chemistry: Diverse Chemical Function
    • Source: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Angewandte Chemie.
    • URL:

  • Properties of Methoxyphenols

    • Source: PubChem Compound Summary for 3-Methoxyphenol.
    • URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Bioconjugation &amp; Synthesis using 4-Ethynyl-3-methoxyphenol in CuAAC

Part 1: Executive Summary & Strategic Utility 4-Ethynyl-3-methoxyphenol represents a high-value bifunctional building block in the arsenal of modern medicinal chemistry and chemical biology. Unlike generic alkynes, this...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Utility

4-Ethynyl-3-methoxyphenol represents a high-value bifunctional building block in the arsenal of modern medicinal chemistry and chemical biology. Unlike generic alkynes, this scaffold offers a unique combination of a "clickable" terminal alkyne and a reactive phenolic handle, modulated by an ortho-methoxy group.

This Application Note provides a rigorous technical guide for utilizing 4-Ethynyl-3-methoxyphenol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). It is designed for researchers requiring high-fidelity ligation in complex environments, such as Fragment-Based Drug Discovery (FBDD) , Proteolysis Targeting Chimeras (PROTACs) , and Antibody-Drug Conjugates (ADCs) .

Core Advantages
  • Bifunctionality: The phenolic hydroxyl group allows for facile etherification or esterification to attach drugs or fluorophores prior to the click reaction.

  • Electronic Activation: The electron-donating methoxy group (position 3) and hydroxyl group (position 1) increase the electron density of the aromatic ring. While this can stabilize the ring, it requires specific CuAAC conditions to prevent oxidative side reactions (e.g., Glaser coupling).

  • Solubility Profile: The methoxy/phenol motif enhances solubility in polar organic solvents compared to non-functionalized phenylacetylenes.

Part 2: Chemical Profile & Mechanistic Considerations

Physicochemical Properties
PropertySpecification
IUPAC Name 4-Ethynyl-3-methoxyphenol
Structure Phenol (C1), Methoxy (C3), Ethynyl (C4)
Molecular Weight 148.16 g/mol
Solubility High: DMSO, DMF, MeOH, Acetone. Low: Water (requires co-solvent).
pKa (Phenol) ~9.8 (Estimated; slightly higher than phenol due to OMe donation)
Stability Air-stable solid. Store at -20°C under inert gas to prevent alkyne oxidation.
Mechanistic Insight: The "Ortho-Effect" in CuAAC

In standard CuAAC, the rate-determining step involves the formation of a copper-acetylide intermediate. For 4-Ethynyl-3-methoxyphenol, the methoxy group at the C3 position (ortho to the alkyne at C4) plays a subtle but critical role.

  • Chelation Assistance: The oxygen of the methoxy group can weakly coordinate with the Cu(I) center, potentially stabilizing the transient copper-acetylide species.

  • Electronic Enrichment: The electron-rich nature of the ring makes the alkyne more nucleophilic, which is generally favorable for CuAAC, but also increases susceptibility to oxidative homocoupling (Glaser coupling) if oxygen is present.

Part 3: Experimental Protocols

Pre-Click Functionalization (Optional)

Before performing the click reaction, the phenolic group is often derivatized to attach the payload. Standard Workflow: Alkylation with an alkyl halide (R-X) using K₂CO₃ in DMF at 60°C.

  • Note: Ensure the alkyne remains protected or handle with care to avoid thermal polymerization.

Optimized CuAAC Protocol (Aqueous/Organic Hybrid)

This protocol is optimized to suppress oxidative side reactions common with electron-rich phenols.

Reagents:

  • Substrate A: 4-Ethynyl-3-methoxyphenol derivative (1.0 equiv)

  • Substrate B: Azide-functionalized target (1.0 - 1.2 equiv)

  • Catalyst Source: CuSO₄[1]·5H₂O (5-10 mol%)

  • Reductant: Sodium Ascorbate (20-50 mol%)

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA.[1]

    • Use THPTA for aqueous/biolabeling (prevents protein denaturation).

    • Use TBTA for organic synthesis (solubility).

  • Solvent: DMSO/Water (1:1) or tBuOH/Water (1:1).

Step-by-Step Procedure:

  • Preparation of Stocks:

    • Dissolve Alkyne (Substrate A) and Azide (Substrate B) in the chosen organic solvent (DMSO or tBuOH).

    • Prepare 20 mM CuSO₄ in water.

    • Prepare 50 mM Ligand (THPTA/TBTA) in water (or DMSO for TBTA).

    • Freshly prepare 100 mM Sodium Ascorbate in water. Critical: Ascorbate degrades rapidly; make fresh.

  • Complex Formation:

    • Premix CuSO₄ and Ligand in a 1:2 molar ratio (e.g., 10 µL Cu + 20 µL Ligand) in a separate tube. Incubate for 5 minutes. This forms the active catalyst complex [L-Cu(II)].

  • Reaction Assembly:

    • To the reaction vessel containing Alkyne and Azide, add the solvent mixture to reach desired concentration (typically 10–100 mM reactants).

    • Add the Cu-Ligand Complex .

    • Initiation: Add the Sodium Ascorbate solution last.

    • Why? Ascorbate reduces inactive Cu(II) to active Cu(I) in situ.[1]

  • Incubation:

    • Purge headspace with Nitrogen/Argon (essential for phenols to prevent oxidation).

    • Stir at Room Temperature (25°C) for 1–4 hours.

    • Monitoring: Check by LC-MS or TLC. The disappearance of the alkyne peak is the primary indicator.

  • Workup:

    • For Small Molecules: Dilute with water, extract with EtOAc. Wash with EDTA or dilute NH₄OH to remove copper traces (blue aqueous layer).

    • For Biomolecules: Use size-exclusion chromatography (PD-10 column) or dialysis to remove small molecule reagents and copper.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Catalyst OxidationIncrease Sodium Ascorbate to 50 mol%. Degas solvents thoroughly.
Glaser Coupling (Di-alkyne) Presence of OxygenStrict inert atmosphere (Ar/N₂). Add Ascorbate last.
Precipitation Poor SolubilitySwitch to DMSO/Water (4:1) or use THPTA ligand (highly water-soluble).[1]
Phenol Oxidation High pH / MetalKeep pH neutral (~7.0-7.5). Avoid basic workups if possible.

Part 4: Visualization of Workflows

The Catalytic Cycle & Phenolic Interaction

The following diagram illustrates the CuAAC cycle, highlighting where the specific features of 4-Ethynyl-3-methoxyphenol (the "Linker") influence the process.

CuAAC_Mechanism Cu2 Cu(II) Precursor (Inactive) Cu1 Cu(I)-Ligand (Active Species) Cu2->Cu1 Reduction Asc Sodium Ascorbate (Reductant) Asc->Cu1 Complex Cu-Acetylide Intermediate (Stabilized by 3-OMe?) Cu1->Complex Coordination Alkyne 4-Ethynyl-3-methoxyphenol (Substrate A) Alkyne->Complex Azide R-Azide (Substrate B) Triazole 1,2,3-Triazole Product (Linker-Payload) Azide->Triazole Complex->Triazole + Azide Cycloaddition Triazole->Cu1 Catalyst Regeneration

Caption: Figure 1. The Cu(I) catalytic cycle.[1][2][3][][5][6] Sodium ascorbate maintains the active Cu(I) state, crucial for preventing oxidative damage to the phenol moiety.

Experimental Workflow: From Synthesis to Conjugation

Workflow Step1 Step 1: Phenol Functionalization (Etherification/Esterification) Step2 Step 2: Purification of Intermediate (Remove excess alkylating agent) Step1->Step2 Step3 Step 3: CuAAC Click Reaction (Add Azide, Cu, Ligand, Ascorbate) Step2->Step3 Step4 Step 4: Copper Removal (EDTA Wash / Scavenger Resin) Step3->Step4 Step5 Final Product Isolation Step4->Step5

Caption: Figure 2. Sequential workflow for utilizing 4-Ethynyl-3-methoxyphenol as a bifunctional linker.

Part 5: Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

4-Ethynyl-3-methoxyphenol serves as an ideal "fragment" due to its low molecular weight (<150 Da) and defined geometry.

  • Usage: The phenol binds to polar pockets in proteins (H-bond donor/acceptor), while the alkyne allows for rapid library expansion via click chemistry with azide-tagged libraries.

PROTAC Linker Synthesis

In PROTAC design, the linker length and composition are critical.

  • Usage: This molecule acts as a rigid, aromatic connector. The phenol attaches to the E3 ligase ligand (e.g., VHL or Cereblon binder), and the alkyne "clicks" to the linker chain connecting to the Target Protein ligand.

Part 6: References

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition. Link

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

  • ChemicalBook. "4-ETHYNYL-3-METHOXY-PHENOL Product Properties." ChemicalBook Database. Link

  • BroadPharm. "Protocol for Azide-Alkyne Click Chemistry." BroadPharm Application Notes. Link

  • Sigma-Aldrich. "Click Chemistry: Reagents & Protocols." Merck / Sigma-Aldrich Technical Guides. Link

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Application

Application Notes &amp; Protocols: Site-Specific Tyrosine Labeling and Functionalization using Ethynyl Phenol Chemistry

Introduction: The Challenge and Opportunity of Tyrosine Bioconjugation The precise chemical modification of proteins is a cornerstone of modern biological research and therapeutic development, underpinning everything fro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of Tyrosine Bioconjugation

The precise chemical modification of proteins is a cornerstone of modern biological research and therapeutic development, underpinning everything from cellular imaging to the creation of antibody-drug conjugates (ADCs).[1] While lysine and cysteine residues have traditionally been the primary targets for bioconjugation, their high abundance (lysine) or critical role in protein structure (cysteine) can lead to heterogeneous products or compromised protein function.[1][2]

Tyrosine, with its unique phenolic side chain, presents a compelling alternative.[3] It is less abundant on protein surfaces than lysine, offering the potential for greater site-selectivity, and its modification does not typically disrupt disulfide bonds.[2] This has spurred the development of various tyrosine-targeting chemistries, including Mannich-type reactions, labeling with 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-diones (PTADs), and enzyme-mediated approaches.[2][4]

A groundbreaking advancement in this field is the use of hypervalent iodine reagents, specifically ethynylbenziodoxolones (EBX), for the direct and selective labeling of tyrosine residues.[5] This method introduces a stable, functionalizable handle onto the protein, paving the way for a two-step labeling protocol that combines precision with the versatility of bioorthogonal "click" chemistry. This application note provides a detailed protocol for the site-selective labeling of tyrosine residues using an azide-functionalized ethynylbenziodoxolone reagent, followed by strain-promoted azide-alkyne cycloaddition (SPAAC) for protein functionalization.

The Chemistry: A Two-Stage Protocol for Tyrosine Functionalization

The protocol is divided into two main stages:

  • Stage 1: Primary Labeling. A tyrosine residue on the target protein reacts with an azide-functionalized ethynylbenziodoxolone (N₃-EBX) reagent. The phenolic oxygen of the tyrosine selectively adds across the alkyne bond of the EBX reagent, forming a stable vinylbenziodoxolone (VBX) conjugate.[5] This step effectively installs a bioorthogonal azide handle onto the protein at the site of a reactive tyrosine.

  • Stage 2: Secondary Functionalization via SPAAC. The azide-modified protein is then reacted with a strained alkyne, such as a dibenzocyclooctyne (DBCO)-functionalized reporter molecule (e.g., a fluorophore). This copper-free "click" reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forms a stable triazole linkage, covalently attaching the reporter molecule to the protein.[6][][8] The bioorthogonal nature of this reaction ensures that it proceeds with high efficiency and specificity in complex biological mixtures.[][8]

Mechanism of Tyrosine Labeling with Ethynylbenziodoxolone (EBX)

The selectivity of the EBX reagent for tyrosine over other nucleophilic amino acid residues (with the exception of cysteine) is a key feature of this methodology. The reaction proceeds via a selective addition of the tyrosine's phenoxide ion onto the electrophilic alkyne of the EBX reagent. This forms a stable vinylbenziodoxolone (VBX) linkage. The hypervalent iodine scaffold of the EBX reagent activates the alkyne for this nucleophilic attack.[5]

EBX_Tyrosine_Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein_Tyr Protein-Tyrosine-OH VBX_Conjugate Protein-Tyrosine-O-VBX-N3 Conjugate Protein_Tyr->VBX_Conjugate Selective Addition N3_EBX N3-Ethynylbenziodoxolone (N3-EBX) N3_EBX->VBX_Conjugate

Caption: Mechanism of tyrosine labeling with N₃-EBX.

Detailed Protocols

Stage 1: Primary Labeling of Tyrosine Residues with N₃-EBX

This protocol describes the modification of a protein with an azide-functionalized ethynylbenziodoxolone (N₃-EBX) to introduce an azide handle.

Materials:

  • Protein of interest (in a suitable buffer, e.g., Tris or PBS, pH 8.0-9.0)

  • Azide-functionalized ethynylbenziodoxolone (N₃-EBX) stock solution (e.g., 10 mM in DMSO)

  • Tris buffer (100 mM, pH 9.0)

  • DMSO (Dimethyl sulfoxide)

  • Microcentrifuge tubes

  • Thermomixer or incubator

Protocol:

  • Protein Preparation: Prepare a solution of the protein of interest in Tris buffer (100 mM, pH 9.0) at a concentration of 10-100 µM.

  • Reagent Preparation: Prepare a fresh stock solution of N₃-EBX in DMSO.

  • Reaction Setup: In a microcentrifuge tube, add the protein solution.

  • Initiate the Reaction: Add the N₃-EBX stock solution to the protein solution to achieve a final concentration of 10-50 equivalents of the N₃-EBX reagent relative to the protein.[5] The final DMSO concentration should be kept below 5% (v/v) to minimize protein denaturation.

  • Incubation: Incubate the reaction mixture at 37°C for 24-72 hours with gentle agitation.[5][9] The optimal reaction time may need to be determined empirically for each specific protein.

  • Purification: Remove the excess N₃-EBX reagent and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Verification (Optional): The successful incorporation of the azide group can be verified by mass spectrometry (expect a mass shift corresponding to the N₃-VBX adduct) or by proceeding to the SPAAC reaction with a fluorescent alkyne and analyzing the product by SDS-PAGE and fluorescence imaging.

Table 1: Recommended Reaction Conditions for Primary Labeling

ParameterRecommended RangeNotes
Protein Concentration10 - 100 µMHigher concentrations may improve reaction efficiency.
N₃-EBX Equivalents10 - 50 eq.May need optimization based on protein reactivity.[5]
Buffer100 mM Tris, pH 9.0A slightly alkaline pH facilitates the reaction.[9]
Temperature37°C
Incubation Time24 - 72 hoursMonitor reaction progress if possible.[9]
Final DMSO< 5% (v/v)To maintain protein integrity.
Stage 2: Secondary Functionalization via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "clicking" of a DBCO-functionalized reporter molecule onto the azide-modified protein.

Materials:

  • Azide-modified protein (from Stage 1, in PBS, pH 7.4)

  • DBCO-functionalized reporter molecule (e.g., DBCO-Fluorophore, stock solution in DMSO)

  • PBS (Phosphate-buffered saline, pH 7.4)

  • Microcentrifuge tubes

  • Shaker or rotator

Protocol:

  • Reaction Setup: In a microcentrifuge tube, add the purified azide-modified protein in PBS, pH 7.4.

  • Add DBCO-Reagent: Add the DBCO-functionalized reporter molecule stock solution to the protein solution to a final concentration of 2-10 equivalents relative to the protein. The final DMSO concentration should be kept low.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing.

  • Purification: Remove the excess unreacted DBCO-reagent by size-exclusion chromatography or dialysis.

  • Analysis: Analyze the final labeled protein conjugate by SDS-PAGE. The labeled protein can be visualized by Coomassie staining and, if a fluorescent reporter was used, by fluorescence imaging. The labeling efficiency can be quantified by comparing the fluorescence intensity to a standard curve of the free fluorophore.

Overall_Workflow Start Start: Protein with Accessible Tyrosine Stage1 Stage 1: Primary Labeling + N3-EBX Reagent (37°C, 24-72h, pH 9.0) Start->Stage1 Purification1 Purification (Size-Exclusion or Dialysis) Stage1->Purification1 Azide_Protein Azide-Modified Protein Purification1->Azide_Protein Stage2 Stage 2: SPAAC Reaction + DBCO-Reporter (RT, 1-4h, pH 7.4) Azide_Protein->Stage2 Purification2 Purification (Size-Exclusion or Dialysis) Stage2->Purification2 Final_Product Final Labeled Protein Conjugate Purification2->Final_Product

Caption: Overall workflow for tyrosine labeling and functionalization.

Self-Validation and Troubleshooting

Validation of Labeling:

  • Mass Spectrometry: The most definitive way to confirm successful labeling is through mass spectrometry. In Stage 1, an increase in mass corresponding to the addition of the VBX-azide moiety should be observed. After Stage 2, a further mass increase corresponding to the DBCO-reporter should be evident.

  • SDS-PAGE Analysis: For fluorescent reporters, a band corresponding to the molecular weight of the protein should be visible in the fluorescence scan of the gel after Stage 2. This confirms covalent attachment.

  • Functional Assays: It is crucial to perform functional assays to ensure that the labeling process has not compromised the biological activity of the protein.

Troubleshooting:

IssuePossible CauseSuggested Solution
Low Labeling Efficiency in Stage 1 Inaccessible tyrosine residues.Consider partial denaturation of the protein to expose more tyrosines, but be mindful of potential loss of function.
Suboptimal reaction conditions.Optimize pH (8.0-9.0), reaction time, and temperature. Increase the equivalents of N₃-EBX.
Protein Precipitation High concentration of DMSO.Ensure the final DMSO concentration is as low as possible, ideally below 5%.
Protein instability at reaction pH/temp.Perform a stability test of your protein under the planned reaction conditions without the labeling reagent.
Low "Click" Efficiency in Stage 2 Incomplete primary labeling.Re-optimize Stage 1 conditions.
Degradation of DBCO reagent.Use fresh, high-quality DBCO reagents.

Conclusion

The use of ethynylbenziodoxolones for tyrosine bioconjugation represents a significant advancement, offering a robust and selective method for introducing functional handles onto native proteins. The subsequent bioorthogonal SPAAC reaction provides a versatile means of attaching a wide range of probes and effector molecules. This two-stage protocol empowers researchers with a powerful tool for creating precisely modified proteins for a myriad of applications in chemical biology and drug development.

References

  • Macmillan Group, Princeton University. (n.d.). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Retrieved from [Link] Macmillan-Group/2021/06/2021-Nature-Chemistry-Bioconjugation.pdf

  • Waser, J., et al. (2022). Tyrosine bioconjugation with hypervalent iodine. Chemical Science, 13(40), 11955-11960. [Link]

  • Szijj, P. A., et al. (2020). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 18(45), 9018-9028. [Link]

  • Szijj, P. A., et al. (2020). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 18(45), 9018-9028. [Link]

  • Wasag, M., & Głowacka, I. E. (2014). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? Angewandte Chemie International Edition, 54(2), 643-646. [Link]

  • Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate Chemistry, 24(4), 520-532. [Link]

  • Sato, S., & Nakamura, H. (2019). Protein Chemical Labeling Using Biomimetic Radical Chemistry. The Journal of Organic Chemistry, 84(23), 15007-15017. [Link]

  • Macmillan Group, Princeton University. (n.d.). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation. Retrieved from [Link] Macmillan-Group/2021/06/2021-Nature-Chemistry-Bioconjugation.pdf

  • Ban, H., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Bioconjugate Chemistry, 24(4), 520-532. [Link]

  • Li, Z., et al. (2021). Recent advances in phenolic–protein conjugates: synthesis, characterization, biological activities and potential applications. Food & Function, 12(5), 1933-1950. [Link]

  • Re-Mi, O., et al. (2015). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 13(15), 4488-4492. [Link]

  • Waser, J., et al. (2022). Functionalization of proteins and antibody. ResearchGate. Retrieved from [Link]

  • Lin, Q., et al. (2015). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS Chemical Biology, 10(2), 379-384. [Link]

  • Fokin, V. V., & Sharpless, K. B. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • Lin, Q., et al. (2015). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS Chemical Biology, 10(2), 379-384. [Link]

  • Waser, J., et al. (2022). Explaining Regiodivergent Vinylations with Vinylbenziodoxolones. Angewandte Chemie International Edition, 61(2), e202112345. [Link]

  • Albada, H. B., et al. (2015). Synthesis of bisarylethyne–peptide conjugates. Organic Chemistry Frontiers, 2(5), 499-503. [Link]

  • Szijj, P. A., et al. (2020). Tyrosine bioconjugation – an emergent alternative. Organic & Biomolecular Chemistry, 18(45), 9018-9028. [Link]

  • Wasag, M., & Głowacka, I. E. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π‑Addition? Angewandte Chemie International Edition, 54(2), 643-646. [Link]

  • Díez-González, S. (2016). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Catalysts, 6(9), 134. [Link]

  • Luginbuhl, K. M., et al. (2017). Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels. Bioconjugate Chemistry, 28(3), 834-841. [Link]

  • van der Wal, S., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Angewandte Chemie International Edition, 51(38), 9539-9542. [Link]

  • Luginbuhl, K. M., et al. (2017). Tyrosine-Selective Functionalization for Bio-Orthogonal Cross-Linking of Engineered Protein Hydrogels. Bioconjugate Chemistry, 28(3), 834-841. [Link]

  • Zhang, C., et al. (2022). Bioconjugation reagent and methods.
  • Landfester, K., et al. (2021). Controlled Functionalization Strategy of Proteins Preserves their Structural Integrity While Binding to Nanocarriers. Advanced Healthcare Materials, 10(15), 2100438. [Link]

  • Lin, Q., et al. (2015). A genetically encoded alkyne directs palladium-mediated protein labeling on live mammalian cell surface. ACS Chemical Biology, 10(2), 379-384. [Link]

  • Francis, M. B., et al. (2016). Direct Detection of Nitrotyrosine-Containing Proteins Using an Aniline-Based Oxidative Coupling Strategy. Chemical Communications, 52(71), 10769-10772. [Link]

  • Raines, R. T., et al. (2018). A protein functionalization platform based on selective reactions at methionine residues. Nature Communications, 9(1), 4295. [Link]

  • Kim, S., et al. (2017). Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction. Angewandte Chemie International Edition, 56(44), 13744-13748. [Link]

  • Lin, Q., et al. (2015). A Genetically Encoded Alkyne Directs Palladium-Mediated Protein Labeling on Live Mammalian Cell Surface. ACS Chemical Biology, 10(2), 379-384. [Link]

  • Reddy, V. P., et al. (2018). Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes. Organic & Biomolecular Chemistry, 16(43), 8239-8243. [Link]

  • van der Wal, S., et al. (2012). Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition. Angewandte Chemie International Edition, 51(38), 9539-9542. [Link]

  • Wang, J., et al. (2016). Pd-catalyzed cross-coupling of terminal alkynes with ene-yne-ketones: access to conjugated enynes via metal carbene migratory insertion. Chemical Communications, 52(35), 6041-6044. [Link]

  • Zeglis, B. M., et al. (2019). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. Journal of Visualized Experiments, (149), e59921. [Link]

  • Raines, R. T., et al. (2018). A protein functionalization platform based on selective reactions at methionine residues. Nature Communications, 9(1), 4295. [Link]

Sources

Method

Application Note: Synthesis of Fluorescent Probes using 4-Ethynyl-3-methoxyphenol

[1] Executive Summary This technical guide details the synthetic utility of 4-Ethynyl-3-methoxyphenol (CAS 1057670-07-1) as a high-value scaffold for developing next-generation fluorescent probes.[1] Unlike generic linke...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthetic utility of 4-Ethynyl-3-methoxyphenol (CAS 1057670-07-1) as a high-value scaffold for developing next-generation fluorescent probes.[1] Unlike generic linkers, this molecule offers a unique dual-functionality:

  • Electronic Modulation (Push-Pull Systems): The electron-rich phenol/methoxy core serves as an ideal donor (D) in Donor-π-Acceptor (D-π-A) fluorophores, enabling bathochromic shifts and intramolecular charge transfer (ICT) modulation.[1]

  • Bioorthogonal Utility: The terminal alkyne provides a sterically compact handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), essential for activity-based protein profiling (ABPP) or organelle-specific targeting.[1]

This guide presents two distinct synthetic workflows: (A) The "Click-Tag" Route , preserving the alkyne for bioorthogonal labeling, and (B) The "Conjugation-Extension" Route , utilizing the alkyne to construct red-shifted fluorophores via Sonogashira coupling.[1]

Chemical Properties & Handling[1]

PropertySpecification
Chemical Name 4-Ethynyl-3-methoxyphenol
CAS Number 1057670-07-1
Molecular Weight 148.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, CH₂Cl₂; Sparingly soluble in water.[1]
pKa (Phenol) ~9.8 (Estimated)
Storage -20°C, under inert atmosphere (Ar/N₂).[1] Protect from light.[1]
Safety Irritant.[1] Terminal alkynes can be unstable; avoid metal salts unless catalyzing.[1]

Design Principles: The "Push-Pull" Logic[1]

The 3-methoxy-4-ethynylphenol scaffold is particularly effective when integrated into Internal Charge Transfer (ICT) probes.[1]

  • The Donor (D): The phenolic hydroxyl (-OH) and the methoxy (-OMe) group act as strong electron donors.[1]

  • The Acceptor (A): When coupled to electron-deficient cores (e.g., Naphthalimide, Coumarin, BODIPY), the system creates a "Push-Pull" electronic gradient.[1]

  • The Switch: The phenolic proton is pH-sensitive.[1] Deprotonation to the phenolate (

    
    ) dramatically increases electron donation, often resulting in a fluorescence "Turn-On" response or a spectral shift.[1]
    

Protocol A: Synthesis of "Clickable" Activity-Based Probes

Objective: To attach a targeting ligand to the phenol, leaving the alkyne free for downstream bioorthogonal imaging.[1]

Mechanism

This protocol utilizes Williamson Ether Synthesis or Mitsunobu Reaction to functionalize the phenol.[1] The resulting probe binds a biological target, and the alkyne is subsequently reacted with an Azide-Fluorophore (e.g., Azide-Cy5) in fixed cells.[1]

Step-by-Step Protocol (Williamson Ether Route)[1]

Reagents:

  • 4-Ethynyl-3-methoxyphenol (1.0 equiv)[1]

  • Targeting Ligand-Linker-Halide (e.g., Alkyl bromide derivative) (1.1 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF (Anhydrous)[1]

Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 4-Ethynyl-3-methoxyphenol (100 mg, 0.67 mmol) in anhydrous DMF (3 mL).

  • Deprotonation: Add

    
     (185 mg, 1.35 mmol) and stir at Room Temperature (RT) for 30 minutes under Argon. The solution may darken slightly as the phenolate forms.[1]
    
  • Alkylation: Dropwise add the alkyl bromide linker (0.74 mmol) dissolved in DMF (1 mL).

  • Reaction: Heat the mixture to 60°C and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting phenol (lower Rf) should disappear.[1]

  • Work-up: Dilute with EtOAc (50 mL), wash with water (3x) and brine (1x). Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Silica gel).

Validation:

  • 1H NMR: Confirm the disappearance of the phenolic -OH singlet (~9-10 ppm) and the appearance of the linker methylene protons.

  • IR: Verify the retention of the characteristic Alkyne C≡C stretch (~2100 cm⁻¹) and C≡C-H stretch (~3300 cm⁻¹).

Protocol B: Sonogashira Coupling for Fluorophore Extension

Objective: To use the ethynyl group to conjugate the phenol to a fluorophore core, creating a bathochromic (red-shifted) probe.[1]

Mechanism

The Sonogashira cross-coupling reacts the terminal alkyne of the scaffold with a halogenated fluorophore (e.g., 4-Bromo-1,8-naphthalimide).[1] This extends the


-conjugation system.[1]
Step-by-Step Protocol

Reagents:

  • Fluorophore Halide (e.g., 4-Bromo-N-butyl-1,8-naphthalimide) (1.0 equiv)[1]

  • 4-Ethynyl-3-methoxyphenol (1.2 equiv)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Co-Catalyst: CuI (10 mol%)[1]

  • Base: Triethylamine (

    
    ) or Diisopropylamine (DIPA) (Excess)[1]
    
  • Solvent: THF or DMF (Degassed)[1]

Procedure:

  • Degassing: Place the Fluorophore Halide (0.5 mmol) and 4-Ethynyl-3-methoxyphenol (0.6 mmol) in a Schlenk flask. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvation: Add degassed THF (5 mL) and

    
     (2 mL).
    
  • Catalysis: Add

    
     (17 mg) and CuI (9 mg) quickly against a positive pressure of Argon.
    
  • Coupling: Stir the reaction at 50–60°C for 6–12 hours. The color typically shifts (e.g., from yellow to orange/red) indicating extended conjugation.[1]

  • Quenching: Cool to RT, filter through a Celite pad to remove metal precipitates. Wash with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via column chromatography.

Critical Optimization Note:

  • Oxygen Exclusion: Oxygen rapidly degrades the active Pd(0) species and promotes homocoupling (Glaser coupling) of the alkyne.[1] Rigorous degassing is non-negotiable.[1]

Visualization: Synthetic Workflows

G Start 4-Ethynyl-3-methoxyphenol (Scaffold) RouteA_Step1 Etherification (R-X, K2CO3) Start->RouteA_Step1 Route A: Tagging RouteB_Step1 Sonogashira Coupling (Ar-Halide, Pd/Cu) Start->RouteB_Step1 Route B: Construction Probe_A Alkyne-Tagged Probe (Click-Ready) RouteA_Step1->Probe_A Click CuAAC Reaction (Azide-Fluorophore) Probe_A->Click In Cell/Lysate Result_A Fluorescently Labeled Biomolecule Click->Result_A Probe_B Extended Conjugation Fluorophore (D-π-A) RouteB_Step1->Probe_B Masking Phenol Masking (Ester/Ether) Probe_B->Masking Optional Result_B Activatable 'Turn-On' Probe Probe_B->Result_B Environmental Sensing Masking->Result_B

Figure 1: Dual synthetic pathways utilizing 4-Ethynyl-3-methoxyphenol. Route A preserves the alkyne for tagging; Route B consumes it to build the fluorophore.[1]

Application Note: Bioorthogonal Imaging (CuAAC)[1]

When using the probe generated in Protocol A , the following "Click" cocktail is recommended for fixed-cell imaging:

Click Cocktail (Prepare Fresh):

  • Buffer: 100 mM HEPES (pH 7.4) or PBS.[1]

  • Azide Fluorophore: 10–20 µM (e.g., Azide-Rhodamine).[1]

  • CuSO4: 1 mM (Catalyst source).

  • THPTA or TBTA: 100 µM (Ligand to stabilize Cu(I) and prevent ROS damage).[1]

  • Sodium Ascorbate: 10 mM (Reductant, add last).

Incubation: 30–60 minutes at RT in the dark. Wash cells 3x with PBS containing 1 mM EDTA to remove copper ions before imaging.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Sonogashira) Glaser Homocoupling (Alkyne dimerization)Ensure rigorous degassing (freeze-pump-thaw). Add reductant (ascorbate) if necessary.
Catalyst Blackening Pd precipitation ("Pd Black")Increase ligand concentration (

) or switch to

.[1]
No Fluorescence (Turn-On Probe) Phenol is protonated (pKa mismatch)Ensure pH > pKa (~9.8) or add base.[1][2][3] For biological pH, add electron-withdrawing groups to lower pKa.[1]
High Background (Click) Non-specific binding of dyeIncrease washing steps; use BSA blocking; optimize Cu/Ligand ratio.[1]

References

  • Sonogashira Coupling in Dye Synthesis: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews, 107(3), 874–922.[1] Link[1]

  • Click Chemistry for Bioimaging: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[1] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021.[1] Link[1]

  • ICT Probe Design: Ueno, T., & Nagano, T. (2011).[1] Fluorescent Probes for Logic-Gate-Based Sensing and Imaging.[1] Nature Methods, 8, 611–612.[1] Link

  • Phenolic Push-Pull Systems: Klymchenko, A. S. (2017).[1] Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 366–375.[1] Link[1]

  • General Phenol Properties: Sigma-Aldrich Product Specification for 4-Methoxyphenol Derivatives. Link[1]

Sources

Application

Application Note: Bioorthogonal &amp; Chemoselective Labeling of Phenolic Residues in Live Cells

Executive Summary & Scientific Rationale The selective labeling of phenolic residues—primarily Tyrosine (Tyr) —in live cells represents a frontier in chemical biology. Unlike Cysteine (highly nucleophilic but rare and ox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The selective labeling of phenolic residues—primarily Tyrosine (Tyr) —in live cells represents a frontier in chemical biology. Unlike Cysteine (highly nucleophilic but rare and oxidation-sensitive) or Lysine (abundant but promiscuous), Tyrosine offers a unique "Goldilocks" target: it is moderately abundant, often surface-exposed, and possesses a distinct redox potential (


 vs. NHE at pH 7).

However, labeling native Tyrosine in the complex milieu of a live cell presents the "Tyrosine Paradox":

  • Low Nucleophilicity: At physiological pH, phenol is protonated (

    
    ), rendering it a poor nucleophile for standard electrophiles.
    
  • Redox Sensitivity: Activating Tyrosine often requires oxidative radical generation, which can be toxic to live cells if not spatially confined.

This guide details two field-proven, self-validating protocols that overcome these barriers using Single-Electron Transfer (SET) mechanisms:

  • Enzymatic Proximity Labeling (APEX2): Utilizes a localized peroxidase to generate short-lived phenoxyl radicals.[1]

  • Photocatalytic Bioconjugation (µMap/Lumiflavin): Utilizes visible light and flavin catalysts to induce radical-radical recombination.

Mechanistic Deep Dive: The Radical Landscape

To successfully label Tyrosine in live cells, we must bypass the kinetic barrier of the neutral phenol. Both methods detailed below rely on the generation of a Tyrosyl Radical (Tyr•) or a Probe Radical that undergoes rapid coupling.

The Radical-Radical Recombination Pathway

Recent mechanistic studies (e.g., from the MacMillan and Ting labs) suggest that high-efficiency labeling often proceeds not via simple radical attack, but through Radical-Radical Recombination .[2]

  • Step 1 (Excitation/Activation): The catalyst (APEX2 or Riboflavin) generates a radical species on the probe (e.g., Biotin-Phenoxyl radical).

  • Step 2 (SET): The excited catalyst or probe radical oxidizes the native Tyrosine to a Tyrosyl radical (Tyr•).

  • Step 3 (Coupling): The two radical species, constrained by diffusion or electrostatics, recombine to form a covalent C-C or C-O bond (typically at the ortho position of the phenol).

TyrosineLabelingMechanism Cat Catalyst (APEX2 or Flavin) Tyr Native Tyrosine (Protein-OH) Cat->Tyr Oxidation (SET) Probe Phenolic Probe (Biotin-Phenol) Cat->Probe Oxidation (SET) Light Trigger (H2O2 or Blue Light) Light->Cat Activates Radical_Tyr Tyrosyl Radical (Protein-O•) Tyr->Radical_Tyr Radical_Probe Probe Radical (Probe-O•) Probe->Radical_Probe Product Labeled Protein (C-C Coupled) Radical_Tyr->Product Radical_Probe->Product Radical Recombination

Figure 1: General mechanism of oxidative Tyrosine bioconjugation via Single-Electron Transfer (SET) and radical recombination.

Protocol A: Enzymatic Proximity Labeling (APEX2)[3]

Purpose: Spatially resolved proteomic mapping. Mechanism: APEX2 (engineered ascorbate peroxidase) oxidizes Biotin-Phenol (BP) to a phenoxyl radical (


 ms). This radical has a labeling radius of ~20 nm, covalently tagging endogenous Tyrosine residues on neighboring proteins.
Materials
  • Enzyme: APEX2 fusion construct (transfection grade plasmid).

  • Probe: Biotin-Phenol (BP) conjugate (e.g., Biotin-Tyramide).

  • Trigger: Hydrogen Peroxide (

    
    ), 30% stock.
    
  • Quencher: "Stop Solution" (10 mM Sodium Azide, 10 mM Sodium Ascorbate, 5 mM Trolox).

Step-by-Step Workflow
  • Expression: Transfect cells (e.g., HEK293T) with APEX2 construct targeted to the region of interest (e.g., Mito-APEX2). Incubate 18–24 hours.

    • Critical Check: Verify expression via fluorescence (if GFP-fused) or Western blot.

  • Probe Loading (Pulse):

    • Replace media with fresh growth media containing 500 µM Biotin-Phenol .

    • Incubate at 37°C for 30 minutes .

    • Why? BP is cell-permeable but non-toxic until activated. This step equilibrates the probe intracellularly.

  • Labeling (Trigger):

    • Add

      
        to a final concentration of 1 mM .
      
    • Incubate for exactly 1 minute at room temperature.

    • Caution: Longer incubation leads to toxicity and diffusion of radicals (loss of spatial resolution).

  • Quenching (Stop):

    • Immediately aspirate media.

    • Wash cells 3x with Stop Solution (Azide/Ascorbate/Trolox in PBS).

    • Mechanism:[2][3][4][5][6][7] Azide inhibits APEX2; Ascorbate/Trolox scavenge remaining radicals.

  • Lysis & Analysis:

    • Lyse cells in RIPA buffer containing quenchers.

    • Enrich biotinylated proteins via Streptavidin beads.

Protocol B: Photocatalytic Tyrosine Bioconjugation (Visible Light)

Purpose: Global or site-selective labeling of Tyrosine without genetic fusion (using ligand-directed photocatalysts) or low-background surface labeling. Mechanism: A photocatalyst (e.g., Lumiflavin or Riboflavin) is excited by blue light (450 nm). It oxidizes a specialized phenolic tag (e.g., Phenoxazine or Tyrosine-reactive N-heterocycles), facilitating conjugation to native Tyrosine residues.[4][8][9]

Materials
  • Catalyst: Riboflavin (Vitamin B2) or Lumiflavin (10 µM).

  • Tag: Biotin-Phenol or Phenoxazine-dialdehyde (for site-selective coupling).

  • Light Source: Blue LED array (450–455 nm, ~10–20 mW/cm²).

  • Buffer: PBS (pH 7.4).

Step-by-Step Workflow
  • Preparation:

    • Wash live cells 2x with PBS to remove media (media components can quench radicals).

    • Resuspend/cover cells in PBS containing 10 µM Riboflavin and 100 µM Phenolic Tag .

  • Irradiation:

    • Place cells on a cooling block (ice or 4°C stage) to prevent heating from LEDs.

    • Irradiate with 450 nm Blue Light for 1–5 minutes .

    • Optimization: Distance from light source determines intensity. Calibrate to avoid phototoxicity.

  • Post-Labeling Wash:

    • Turn off light. Immediately wash cells 3x with cold PBS containing 2 mM Sodium Ascorbate (to quench any lingering radical activity).

  • Analysis:

    • Proceed to fixation (for imaging) or lysis (for mass spectrometry).

PhotocatalysisWorkflow Step1 1. Probe Loading (PBS + 10µM Flavin + Tag) Step2 2. Blue Light Activation (450nm, 1-5 min, 4°C) Step1->Step2 Step3 3. Radical Recombination (Tag couples to Tyr) Step2->Step3 In Situ Step4 4. Quench & Wash (Ascorbate Wash) Step3->Step4

Figure 2: Workflow for visible-light mediated photocatalytic labeling.

Comparative Analysis & Troubleshooting

Method Selection Matrix
FeatureEnzymatic (APEX2)Photocatalytic (Flavin)
Target Specificity High (Spatial Proximity)Moderate to High (Surface Tyr)
Genetic Requirement Yes (APEX2 fusion)No (Native proteins)
Labeling Radius ~20 nm (Tight)Tunable (Ligand-directed)
Toxicity Risk

stress (oxidative)
Phototoxicity (Blue light)
Reaction Time 1 minute1–10 minutes
Troubleshooting Guide
  • Problem: High Background Signal.

    • Cause: Endogenous biotinylation or non-specific radical diffusion.

    • Solution: Pre-treat cells with free biotin to block endogenous sites (if using streptavidin detection). Increase quencher concentration (Trolox) in the wash steps.

  • Problem: Low Labeling Efficiency.

    • Cause: Probe impermeability or insufficient radical generation.

    • Solution: For APEX2, ensure BP incubation is at least 30 mins. For photocatalysis, check LED intensity and ensure PBS is free of radical scavengers (like serum proteins) during the reaction.

  • Problem: Cell Death.

    • Cause:

      
       toxicity or heat from LEDs.
      
    • Solution: Strictly limit

      
       exposure to <1 min. Use a cooling block/ice bath during light irradiation.
      

References

  • Rhee, H. W., et al. (2013). Proteomic mapping of mitochondria in living cells via spatially restricted enzymatic tagging. Science, 339(6125), 1328-1331. Link

  • Li, B. X., et al. (2021). Site-selective tyrosine bioconjugation via photoredox catalysis for native-to-bioorthogonal protein transformation.[4][8][9] Nature Chemistry, 13, 902–908. Link

  • Hope, T. O., et al. (2023). Targeted proximity-labelling of protein tyrosines via flavin-dependent photoredox catalysis with mechanistic evidence for a radical–radical recombination pathway.[2] Chemical Science, 14, 6315-6324. Link

  • Kim, J., et al. (2016). Mapping the proteome of the mitochondrial intermembrane space in live cells via spatially restricted enzymatic tagging. Nature Protocols, 11, 1279–1302. Link

  • Alvarez Dorta, D., et al. (2020). Tyrosine Conjugation Methods for Protein Labelling.[10] Chemistry – A European Journal, 26(63), 14257-14269. Link

Sources

Method

Application Notes and Protocols for 4-Ethynyl-3-methoxyphenol in Fragment-Based Drug Discovery

Introduction: A Strategic Scaffold for Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds. By screening low...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Scaffold for Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm for identifying novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD explores chemical space more effectively than traditional high-throughput screening (HTS) of large, complex molecules.[1] The initial hits, though often of low affinity, provide high-quality starting points for optimization into potent and selective drug candidates. This "bottom-up" approach of building complexity from well-fitting fragments has led to the successful development of several approved drugs.[1]

This document provides a comprehensive guide to the utilization of 4-ethynyl-3-methoxyphenol as a strategic scaffold in FBDD campaigns. This particular fragment is of significant interest due to the unique combination of its phenolic hydroxyl, methoxy, and terminal ethynyl groups. The phenol offers a crucial hydrogen bond donor and acceptor, the methoxy group can modulate electronic properties and occupy specific pockets, and the terminal alkyne provides a versatile handle for both non-covalent interactions and covalent modification. The ethynyl group, in particular, has been recognized as a privileged feature in medicinal chemistry, capable of forming key interactions with a wide range of protein targets.

While this guide provides detailed protocols for the synthesis and application of 4-ethynyl-3-methoxyphenol, it is important to note that its application in a specific, published drug discovery campaign is not yet widely documented. Therefore, this document serves as a forward-looking guide, equipping researchers with the necessary knowledge and protocols to effectively incorporate this promising fragment into their screening libraries and subsequent hit-to-lead optimization efforts.

Physicochemical Properties of the 4-Ethynyl-3-methoxyphenol Scaffold

A thorough understanding of the physicochemical properties of a fragment is paramount for its successful application in FBDD. These properties dictate its solubility, binding characteristics, and potential for chemical elaboration.

PropertyValueSignificance in FBDD
Molecular Weight 148.16 g/mol Compliant with the "Rule of Three" for fragments (<300 Da), ensuring a higher probability of fitting into small binding pockets.
cLogP ~1.5 - 2.0 (Estimated)Indicates good solubility and a balance between hydrophobicity and hydrophilicity, which is crucial for effective screening and favorable ADME properties.
Hydrogen Bond Donors 1 (Phenolic -OH)Provides a key interaction point for forming hydrogen bonds with protein targets.
Hydrogen Bond Acceptors 2 (Phenolic -OH, Methoxy -O-)Offers additional opportunities for hydrogen bonding interactions within the binding site.
Rotatable Bonds 1The low number of rotatable bonds provides conformational rigidity, reducing the entropic penalty upon binding.
Terminal Alkyne pKa ~25The acetylenic proton is weakly acidic and can act as a hydrogen bond donor. The triple bond's pi system can also accept hydrogen bonds.

Synthesis Protocol for 4-Ethynyl-3-methoxyphenol

The synthesis of 4-ethynyl-3-methoxyphenol can be achieved through a straightforward two-step process starting from the commercially available 3-methoxyphenol. The key steps are electrophilic iodination followed by a Sonogashira coupling reaction.

Step 1: Iodination of 3-Methoxyphenol to 4-Iodo-3-methoxyphenol

Rationale: The introduction of an iodine atom at the 4-position of the phenol ring is a prerequisite for the subsequent Sonogashira coupling. The hydroxyl and methoxy groups are ortho, para-directing, and the 4-position is sterically accessible for electrophilic substitution.

Materials:

  • 3-Methoxyphenol

  • Sodium Iodide (NaI)

  • Sodium Hypochlorite (NaOCl, commercial bleach)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Hydrochloric acid (HCl), 1M

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyphenol (1.0 eq) and sodium iodide (1.2 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hypochlorite solution (1.5 eq) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Acidify the mixture to pH ~4-5 with 1M HCl.[2]

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-iodo-3-methoxyphenol.

Step 2: Sonogashira Coupling of 4-Iodo-3-methoxyphenol with Trimethylsilylacetylene

Rationale: The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[3] Using a protected alkyne like trimethylsilylacetylene (TMSA) prevents self-coupling and allows for subsequent deprotection to yield the terminal alkyne.

Materials:

  • 4-Iodo-3-methoxyphenol

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-iodo-3-methoxyphenol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add anhydrous THF or DMF, followed by triethylamine or diisopropylamine (3.0 eq).

  • Add trimethylsilylacetylene (1.5 eq) dropwise.

  • Heat the reaction mixture to 50-70 °C and stir for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, cool to room temperature and add TBAF solution (1.2 eq). Stir for 1 hour to deprotect the silyl group.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-ethynyl-3-methoxyphenol.

Fragment-Based Screening Workflow

The following workflow outlines the key stages of an FBDD campaign utilizing 4-ethynyl-3-methoxyphenol.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead Optimization Screening Primary Screening (e.g., Thermal Shift, SPR, NMR) Hit_Validation Hit Validation (Orthogonal Assays) Screening->Hit_Validation Initial Hits Affinity Affinity Determination (e.g., ITC, SPR) Hit_Validation->Affinity Structural Structural Biology (X-ray, NMR) Affinity->Structural SAR Structure-Activity Relationship (SAR) Structural->SAR Optimization Lead Optimization (Fragment Growing/Linking) SAR->Optimization Candidate Candidate Optimization->Candidate Preclinical Candidate

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Protocols for Primary Screening and Hit Validation

The low affinity of fragment binding necessitates the use of sensitive biophysical techniques for primary screening.

Protocol 1: Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

Rationale: TSA is a rapid and cost-effective method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Purified target protein

  • SYPRO Orange dye (or equivalent)

  • 4-Ethynyl-3-methoxyphenol stock solution (e.g., 100 mM in DMSO)

  • Assay buffer

  • Quantitative PCR (qPCR) instrument with a thermal ramp capability

Procedure:

  • Prepare a master mix containing the target protein (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.

  • Dispense the master mix into a 96- or 384-well qPCR plate.

  • Add 4-ethynyl-3-methoxyphenol to the wells to a final concentration of 100-500 µM. Include appropriate DMSO controls.

  • Seal the plate and centrifuge briefly.

  • Place the plate in the qPCR instrument and run a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/min, acquiring fluorescence data at each interval.

  • Analyze the data to determine the Tm for each well. A significant positive shift in Tm (e.g., > 2 °C) compared to the DMSO control indicates a potential hit.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

Rationale: SPR is a label-free technique that provides real-time kinetic data on fragment binding to a target protein immobilized on a sensor chip. It is highly sensitive for detecting weak interactions.

Materials:

  • Purified, biotinylated, or amine-containing target protein

  • SPR instrument and sensor chip (e.g., CM5, SA)

  • Immobilization buffers (e.g., EDC/NHS for amine coupling)

  • Running buffer

  • 4-Ethynyl-3-methoxyphenol stock solution

Procedure:

  • Immobilize the target protein onto the sensor chip according to the manufacturer's instructions.

  • Prepare a dilution series of 4-ethynyl-3-methoxyphenol in running buffer (e.g., 10 µM to 1 mM).

  • Inject the fragment solutions over the sensor chip at a constant flow rate.

  • Monitor the change in the SPR signal (response units, RU) over time.

  • Regenerate the sensor surface between injections if necessary.

  • Analyze the resulting sensorgrams to determine binding affinity (KD) and kinetics (ka, kd). A confirmed, dose-dependent binding response validates the hit.

Hit-to-Lead Optimization Strategies

Once a hit is validated and its binding mode is determined, the next step is to increase its potency and selectivity. The ethynyl group of 4-ethynyl-3-methoxyphenol is a key feature for this process.

Hit_to_Lead cluster_0 Optimization Strategies Fragment 4-Ethynyl-3-methoxyphenol (Initial Hit) Growing Fragment Growing (e.g., Click Chemistry, Sonogashira) Fragment->Growing Vector for Elaboration Linking Fragment Linking (Connecting to another fragment) Fragment->Linking Merging Fragment Merging (Combining with another overlapping fragment) Fragment->Merging Lead_1 Lead_1 Growing->Lead_1 Improved Potency Lead_2 Lead_2 Linking->Lead_2 Increased Affinity Lead_3 Lead_3 Merging->Lead_3 Enhanced Selectivity

Caption: Hit-to-lead optimization strategies for ethynyl-containing fragments.

  • Fragment Growing: The terminal alkyne is an excellent handle for "growing" the fragment into adjacent pockets of the binding site. Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) or further Sonogashira couplings can be employed to add new chemical moieties.

  • Fragment Linking: If another fragment is found to bind in a nearby pocket, the alkyne can be used as a linker to connect the two fragments, often resulting in a significant increase in affinity and selectivity.

  • Bioisosteric Replacement: The ethynyl group can also serve as a bioisostere for other chemical groups, such as a chlorine atom, and can form favorable interactions with the protein backbone.[4]

Conclusion

4-Ethynyl-3-methoxyphenol represents a high-value scaffold for fragment-based drug discovery. Its adherence to the "Rule of Three," combined with its multiple points for protein interaction and versatile synthetic handle, makes it an attractive starting point for FBDD campaigns targeting a wide range of proteins. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to synthesize, screen, and optimize this promising fragment, ultimately accelerating the discovery of novel therapeutics.

References

  • Erlanson, D. A. (2014). Introduction to Fragment-Based Drug Discovery. In Fragment-Based Drug Discovery and X-ray Crystallography (Topics in Current Chemistry, 317). Springer. [Link]

  • Hajduk, P. J., & Greer, J. (2007). A decade of fragment-based drug design: strategic advances and lessons learned. Nature Reviews Drug Discovery, 6(3), 211–219. [Link]

  • Studylib. (n.d.). Iodination of Phenols: Lab Procedure & Aromatic Substitution. Retrieved from [Link]

  • Chasteen, T. G. (n.d.). Iodination of phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Technology Networks. (2022, October 14). Fragment-Based Approach To Enhance Drug Discovery Productivity. Retrieved from [Link]

  • Bohl, C. E., et al. (2021). Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere. Journal of Medicinal Chemistry, 64(15), 11065–11075. [Link]

Sources

Application

Preparation of antibody-drug conjugates (ADCs) via phenolic click linkers

Application Note: Precision Engineering of ADCs via Phenolic "Click" Linkers Strategic Overview: The Renaissance of the Phenol In the hierarchy of Antibody-Drug Conjugate (ADC) bioconjugation, Cysteine (thiol) and Lysine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of ADCs via Phenolic "Click" Linkers

Strategic Overview: The Renaissance of the Phenol

In the hierarchy of Antibody-Drug Conjugate (ADC) bioconjugation, Cysteine (thiol) and Lysine (amine) have historically dominated. However, they suffer from stochastic heterogeneity (Lysine) or require reduction/re-oxidation steps that can destabilize the antibody hinge (Cysteine).

Tyrosine (Phenol) has emerged as the "Goldilocks" target for next-generation ADCs.

  • Rarity: Tyrosine residues are less abundant than Lysines (~50 vs. ~90 per IgG), allowing for controlled Drug-to-Antibody Ratios (DAR).

  • Accessibility: Surface-exposed Tyrosines are often located in the CH2/CH3 domains, away from the antigen-binding site (CDR), preserving immunoreactivity.

  • Chemoselectivity: The phenolic hydroxyl group allows for unique "Click-like" chemistries that are orthogonal to amines and thiols.

This guide details two distinct "Phenolic Click" protocols:

  • PTAD-Directed Conjugation: An ene-type reaction for native Tyrosine modification.

  • SuFEx (Sulfur-Fluoride Exchange): The "new era" click chemistry forming hyper-stable sulfate/sulfamate linkages.

Technology 1: PTAD "Tyrosine-Click" Chemistry

Mechanism: The reagent PTAD (4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione) acts as a highly reactive electrophile. It undergoes a rapid ene-like reaction with the electron-rich phenol ring of Tyrosine. Unlike maleimide chemistry, this does not require antibody reduction.

Critical Consideration: PTAD is moisture-sensitive and can hydrolyze. The reaction relies on kinetic competition between the Tyrosine phenol (fast) and water (slower but present).

DOT Diagram: PTAD Reaction Pathway

PTAD_Pathway Ab_Tyr Antibody (Tyr-OH) Intermediate Transition State (Ene-Reaction) Ab_Tyr->Intermediate + PTAD_Linker PTAD-Linker-Payload (Electrophile) PTAD_Linker->Intermediate Hydrolysis Inactive Byproduct (Hydrolyzed PTAD) PTAD_Linker->Hydrolysis H2O (k2) (Competitor) ADC Tyrosine-ADC Conjugate (C-N Bond) Intermediate->ADC Fast (k1)

Caption: The kinetic competition between productive Tyrosine conjugation (k1) and hydrolytic inactivation (k2).

Protocol A: PTAD-Mediated ADC Synthesis

Objective: Conjugate a cytotoxin (e.g., MMAE) to a native IgG1 via surface Tyrosine residues.

Materials
  • Antibody: Trastuzumab (or IgG of choice), 10 mg/mL in PBS.

  • Linker-Payload: PTAD-PEG4-vc-PAB-MMAE (Custom synthesis or commercial source).

  • Reaction Buffer: 100 mM Phosphate Buffer, pH 7.0 (Strict pH control is vital).

  • Quenching Agent: 1M Tris-HCl, pH 8.0.

  • Solvent: Dry DMSO or DMF.

Step-by-Step Methodology
  • Buffer Exchange (Critical Step):

    • Why: Commercial antibodies often contain Tris or Histidine. While PTAD is Tyr-selective, nucleophilic buffers can interfere or alter pH.

    • Action: Exchange antibody into 100 mM Phosphate Buffer, pH 7.0 using a Zeba™ Spin Desalting Column (40K MWCO).

    • Target: Final concentration 5–10 mg/mL.

  • Reagent Activation:

    • Why: PTAD moieties are often stored as stable precursors (e.g., oxidized from urazoles immediately before use) or sold as active reagents that degrade in moisture.

    • Action: Dissolve PTAD-Linker-Payload in anhydrous DMSO to a concentration of 10 mM. Use immediately.

  • Conjugation Reaction:

    • Stoichiometry: Add 10–20 molar equivalents (eq) of PTAD-Linker per antibody. (Note: Higher equivalents are needed compared to Cys-maleimide due to hydrolysis competition).

    • Mixing: Add the DMSO solution slowly to the antibody while vortexing gently. Final DMSO content should be <10% (v/v).[1]

    • Incubation: Incubate at Room Temperature for 30–60 minutes .

    • Observation: The deep red/pink color of the PTAD reagent will fade as it reacts or hydrolyzes.

  • Quenching:

    • Add 50 µL of 1M Tris-HCl (pH 8.0) per mL of reaction. Incubate for 15 minutes to scavenge unreacted PTAD.

  • Purification:

    • Remove excess small molecules using Size Exclusion Chromatography (SEC) or extensive dialysis against storage buffer (e.g., PBS + 5% Trehalose).

Technology 2: SuFEx "Sulfur-Fluoride" Click

Mechanism: Sulfur(VI) Fluoride Exchange (SuFEx) is defined by the reaction of Aryl Fluorosulfates (Ar-OSO2F) or Sulfonyl Fluorides with nucleophiles.[2] In the context of "Phenolic Click," it often refers to:

  • Tyrosine Targeting: Using a linker with a reactive S(VI)-F hub that targets Tyrosine phenols.

  • Phenolic Linkers: Using a linker containing an aryl fluorosulfate that "clicks" to a lysine or another handle on the antibody, or vice versa.

Note: SuFEx is uniquely stable in plasma, unlike maleimides which can undergo retro-Michael exchange.

DOT Diagram: SuFEx Workflow

SuFEx_Workflow Prep 1. Protein Prep (PBS pH 7.8-8.0) Probe 2. SuFEx Probe Addition (Ar-OSO2F Linker) Prep->Probe Add 20-50 eq Click 3. SuFEx Click Reaction (S-F Exchange) Probe->Click Incubate 4-16h (Slow but specific) Wash 4. TFF Purification (Remove Fluoride) Click->Wash Diafiltration

Caption: The SuFEx workflow requires slightly basic pH and longer incubation times for thermodynamic stability.

Protocol B: SuFEx-Mediated Conjugation

Objective: Create a hyper-stable ADC using an Aryl Fluorosulfate linker.

Materials
  • Antibody: IgG1 in PBS.

  • Linker: Fluorosulfate-functionalized Linker (e.g., Ar-OSO2F-PEG-Drug).

  • Buffer: PBS adjusted to pH 8.0 . (Phenols react better when slightly deprotonated).

Step-by-Step Methodology
  • pH Adjustment:

    • Adjust antibody solution to pH 8.0 using 1M NaOH or exchange into pH 8.0 PBS. The pKa of Tyrosine is ~10, but SuFEx reactivity is enhanced at pH 8.0 compared to neutral pH.

  • Reaction Setup:

    • Dissolve the SuFEx linker in DMSO (10 mM stock).

    • Add 20–50 molar equivalents of linker to the antibody. SuFEx kinetics are generally slower than PTAD but highly specific.

  • Incubation:

    • Incubate at 37°C for 4–16 hours .

    • Note: Unlike maleimides, SuFEx reagents are thermally stable and do not degrade rapidly in water, allowing for longer incubations to drive conversion.

  • Purification:

    • Purify via Tangential Flow Filtration (TFF) or SEC to remove the released fluoride ions and excess linker.

Analytical Validation (QC)

Data must be summarized to validate the "Click" efficiency.

MetricMethodAcceptance Criteria (Typical)
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC) or LC-MS (Q-TOF)Target: 2.0 – 4.0 (Distribution should be Gaussian)
Aggregation SEC-HPLC< 5% High Molecular Weight species
Free Drug RP-HPLC< 1%
Linker Stability Serum incubation (37°C, 7 days)< 5% drug loss (SuFEx is superior here)

Troubleshooting & Expert Insights

  • Issue: Low Conjugation Yield (PTAD)

    • Cause: Hydrolysis of PTAD before it finds a Tyrosine.

    • Fix: Increase equivalents (up to 30x). Ensure DMSO stock is anhydrous. Lower reaction pH slightly (pH 6.5) to slow hydrolysis, though this also slows conjugation; find the balance (usually pH 7.0).

  • Issue: Non-Specific Binding

    • Cause: PTAD reacting with Histidine or Tryptophan (rare but possible).

    • Fix: Use N-acyl tyrosine methyl amide as a blocking agent for excess reagent immediately after the reaction time.

  • Issue: Reversibility

    • Insight: Simple PTAD adducts can undergo retro-ene reactions.

    • Advanced Fix: Use alkoxy-PTAD derivatives or post-conjugation stabilization steps if long-term plasma stability is compromised.

References

  • Ban, H., et al. (2010). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction. Journal of the American Chemical Society. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Alvarez-Dorta, D., et al. (2020). Tyrosine-Click: A Promising Strategy for the Development of Antibody-Drug Conjugates. Bioconjugate Chemistry.[1][][4][][6][][8][9] Link

  • Creative Biolabs. Tyrosine-based Conjugation Strategy for ADCs.Link

  • BOC Sciences. Tyrosine Conjugation for Site-Specific ADCs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Ethynyl-3-methoxyphenol (EMP) Stability &amp; Handling

Case ID: EMP-STAB-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1] Welcome to the Technical Support Center You are likely accessing this guide because y...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: EMP-STAB-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Welcome to the Technical Support Center

You are likely accessing this guide because you have encountered "black tar" formation, yield loss during concentration, or inexplicable insolubility with 4-Ethynyl-3-methoxyphenol (EMP) .

This molecule presents a unique "dual-threat" stability profile:

  • Electron-Rich Alkyne: The methoxy and phenol groups donate electron density to the alkyne, lowering the activation energy for oxidative homocoupling (Glaser-type coupling).

  • Phenolic Oxidation: The phenol moiety is susceptible to oxidation into quinone methides or phenoxyl radicals, which initiate radical polymerization chains.

This guide provides a self-validating system to arrest these pathways.

Module 1: Storage & Handling (Preventative Care)

The Golden Rule: Oxygen is the initiator. Heat is the accelerator.

Standard Operating Procedure (SOP) for Storage

Do not rely on the supplier's original packaging once opened. Transfer material immediately to this environment.

ParameterSpecificationTechnical Rationale
Atmosphere Argon (Ar)Argon is heavier than air and provides a better "blanket" than Nitrogen (

) for preventing oxygen diffusion into the solid.[1]
Temperature -20°C to -80°CArrhenius equation dictates that lowering temperature significantly retards the rate of spontaneous polymerization.[1]
Light Amber Vial / FoilUV light can cleave the phenolic O-H bond or excite the alkyne

-system, generating radicals.
Stabilizer BHT (0.1 - 1.0%)Butylated hydroxytoluene acts as a radical scavenger, terminating chain reactions before oligomers form.[1]
The "Stabilizer" Protocol

If you plan to store EMP for >1 week, you must dope it with a stabilizer.

  • Dissolve EMP in a minimum amount of degassed DCM.[1]

  • Add 0.1 wt% BHT (2,6-Di-tert-butyl-4-methylphenol).

  • Concentrate under reduced pressure (bath < 30°C).

  • Backfill with Argon immediately.[1]

Module 2: Reaction & Synthesis (Process Control)

The "Glaser" Trap

The most common failure mode during synthesis (e.g., Sonogashira coupling) is the inadvertent activation of the Glaser Coupling pathway, where two terminal alkynes fuse to form a diyne dimer.

Mechanism of Failure:



This reaction is catalyzed by the very same Copper(I) used in Sonogashira couplings if Oxygen is present.

Degradation Pathway Diagram

The following diagram illustrates how Oxygen and Base trigger the two primary degradation routes.

EMP_Degradation cluster_prevention Inhibition Strategy EMP 4-Ethynyl-3-methoxyphenol (Monomer) Radical Phenoxyl Radical (Reactive Intermediate) EMP->Radical O2 / Light / Metal Diyne Diyne Dimer (Glaser Product) EMP->Diyne Cu(I) / O2 / Base (Glaser Coupling) Quinone Quinone Methide (Electrophile) Radical->Quinone Oxidation Polymer Insoluble Polymer (Black Tar) Radical->Polymer Radical Polymerization Quinone->Polymer 1,4-Addition Diyne->Polymer Cross-linking BHT BHT Scavenger BHT->Radical Blocks Argon Argon Atmosphere Argon->EMP Prevents O2

Caption: Dual degradation pathways of EMP via Phenoxyl Radical formation and Copper-catalyzed Glaser coupling.

Module 3: Purification (The Danger Zone)

90% of polymerization events occur during purification, specifically during concentration on a rotary evaporator.

Critical Protocol: Neutralized Silica Gel Chromatography

Standard silica gel is slightly acidic (pH 6.5–7.0).[1] This acidity can catalyze the hydration of the alkyne or cationic polymerization of the electron-rich phenol.

Step-by-Step Guide:

  • Slurry Preparation: Mix Silica Gel 60 with your eluent (e.g., Hexanes/EtOAc).[1]

  • Neutralization: Add 1% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

  • Packing: Pour the column. Flush with 2 column volumes of pure eluent (without Et3N) to remove excess amine if your separation is sensitive to base.

  • Elution: Run the column quickly. Do not let EMP sit on the silica.

  • Concentration:

    • Bath Temp: < 30°C.

    • Vacuum: Do not go to full dryness if possible.[1] Leave a small amount of solvent or immediately redissolve in storage solvent.[1]

    • Stabilizer: Add BHT before concentrating if the material is for storage.

Module 4: Troubleshooting & FAQs

Q1: My sample turned black/brown overnight. Is it recoverable?

A: No. The black color indicates the formation of extended


-conjugated networks (polyacetylenes). These are generally insoluble and cannot be reversed.[1]
  • Action: Filter through a short plug of silica to remove the insoluble polymer. The filtrate may contain monomer, but purity must be verified by NMR.

Q2: I see a new spot on TLC just above my product. What is it?

A: This is likely the Glaser Dimer (the diyne). It is non-polar and often elutes just before or with the monomer.

  • Cause: You likely had an oxygen leak in your reaction vessel or used solvents that were not degassed.[1]

  • Fix: Degas all solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous Argon sparging (20 mins) before adding the catalyst.[1]

Q3: Can I distill EMP?

A: High Risk. Distillation requires heat, which accelerates polymerization.

  • Recommendation: Use Kugelrohr distillation only if absolutely necessary, under high vacuum (<0.1 mmHg) and low temperature. Chromatography on neutralized silica is preferred.[1]

Q4: How do I remove the BHT stabilizer before my next reaction?

A: BHT is non-polar.

  • Run a short silica plug.[1]

  • Elute with non-polar solvent (Hexanes) first to wash off BHT.[1]

  • Increase polarity to elute EMP.[1]

References

  • Glaser Coupling Mechanism & Oxygen Dependence

    • Critical Role of Oxygen in Silver-Catalyzed Glaser–Hay Coupling on Ag(100) under Vacuum and in Solution on Ag Particles.[1][2] ACS Publications.[1]

  • Stabilization of Phenolic Polymers

    • Prevention of Polyurethane Oxidative Degradation with Phenolic-Antioxidants.[1] National Institutes of Health (PMC).

  • Purification of Unstable Compounds on Silica

    • Purification of azadirachtin via silica gel column chromatography.[1][3] ResearchGate.[1][3] (Demonstrates separation efficiency and degradation control on silica).

  • Alkyne Reactivity & Handling

    • Alkynes - Chemistry LibreTexts.[1] (General reactivity of electron-rich alkynes).[1]

Sources

Optimization

Technical Support Center: Terminal Alkyne Stability in Basic Extraction

Current Status: Operational Topic: Stability of Terminal Alkynes under Basic Aqueous Extraction Conditions Ticket ID: ALK-STAB-001 Executive Summary & Core Directive The Short Answer: Terminal alkynes ( ) are generally s...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability of Terminal Alkynes under Basic Aqueous Extraction Conditions Ticket ID: ALK-STAB-001

Executive Summary & Core Directive

The Short Answer: Terminal alkynes (


) are generally stable to standard aqueous basic workups (e.g., saturated 

, 1M

) because the acidity difference between the alkyne and water (

) prevents significant deprotonation.

The Critical Warning: While thermodynamically stable against bulk deprotonation, terminal alkynes are kinetically vulnerable in basic media due to trace metal catalysis (Glaser coupling) and isotopic exchange . The danger is not the base itself, but what the base activates in the presence of impurities.

The Fundamentals (FAQ)

Q1: Will 1M NaOH deprotonate my terminal alkyne and wash it into the aqueous layer?

Technical Verdict: No. The Logic: This is a function of acid-base equilibrium.

  • Terminal Alkyne

    
    : 
    
    
    
    [1][2]
  • Water/Hydroxide

    
    : 
    
    
    
  • 
    : 
    
    
    
    units.

This magnitude of difference means the equilibrium constant (


) for deprotonation is approximately 

. Under standard extraction conditions, the alkyne remains

protonated and neutral, staying in the organic layer. You will not lose significant yield to the aqueous phase unless the alkyne contains other acidic functional groups (e.g., carboxylic acids, phenols).
Q2: I see a new, non-polar spot on my TLC after a basic workup. What is it?

Technical Verdict: Likely a Glaser Coupling product (1,3-diyne dimer). The Mechanism: Even if you did not add copper, trace metal impurities (ppm levels of Cu or Fe) in solvents or reagents, combined with a base and atmospheric oxygen, can catalyze the oxidative dimerization of terminal alkynes.

  • Reaction:

    
    
    
Q3: My deuterated alkyne ( ) lost its label during workup. Why?

Technical Verdict: Base-catalyzed H/D Exchange. The Mechanism: In the presence of


 and 

, the trace acetylide anion formed (even at

concentration) is rapidly reprotonated by the vast excess of solvent water.
  • Step 1:

    
    
    
  • Step 2:

    
    
    
  • Result: Scrambling or total loss of the deuterium label.

Data & Risk Assessment

Base Compatibility Matrix
BasepH (approx)Risk LevelPrimary Failure Mode

(Sat. Aq.)
~8.5Low Safe for most alkynes. Minimal risk of dimerization.

(Aq.)
~11.5Low-Medium Safe for short contact. Risk of Glaser coupling increases if exposed to air/metals.

(1M Aq.)
~14Medium Stable if pure. High risk of H/D exchange. High risk of dimerization if trace Cu present.

/

(Solid/Strong)
>14High Avoid. Can trigger isomerization (Alkyne Zipper) or polymerization.

Troubleshooting & Diagnostics

Visualizing the Failure Pathways

The following diagram illustrates the decision logic when encountering stability issues.

AlkyneTroubleshooting Start Issue: Alkyne Instability Observation What do you observe? Start->Observation LowYield Low Yield / Mass Balance Observation->LowYield Missing Mass NewSpot New Non-Polar Spot (TLC) Observation->NewSpot Impurity LabelLoss Loss of Deuterium (NMR) Observation->LabelLoss Isotope Scrambling CheckAq Check Aqueous pH LowYield->CheckAq DimerCheck Glaser Coupling (Dimer) NewSpot->DimerCheck Exchange H/D Exchange Mechanism LabelLoss->Exchange Solution1 Alkyne is likely safe. Check for other acidic groups (COOH, OH). CheckAq->Solution1 Solution2 Add EDTA to buffer. Exclude O2 (Argon sparge). DimerCheck->Solution2 Solution3 Avoid hydroxide. Use buffered D2O or non-exchangeable workup. Exchange->Solution3

Figure 1: Diagnostic logic flow for identifying terminal alkyne instability during basic extraction.

Experimental Protocols

Protocol A: The "Metal-Safe" Basic Workup

Use this protocol if you suspect trace metal contamination or have observed dimerization in previous runs.

  • Preparation: Prepare a saturated solution of EDTA (disodium salt) or Ammonium Chloride (

    
    ) . EDTA chelates trace copper, preventing Glaser coupling.
    
  • Quench: Pour the reaction mixture into the EDTA/Buffer solution before adding any stronger base.

  • Extraction:

    • Use Ethyl Acetate or Dichloromethane .

    • Crucial Step: If using

      
       to remove acidic byproducts, ensure the organic layer is pre-sparged with Argon/Nitrogen to remove dissolved Oxygen. (Glaser coupling requires 
      
      
      
      ).
  • Wash: Wash the organic layer immediately with Brine to reduce the aqueous content and ionic strength.

  • Dry: Dry over

    
     (neutral) rather than 
    
    
    
    (basic).
Protocol B: Rapid Stability Assay

Perform this test before committing a valuable batch to a new extraction condition.

  • Dissolve 10 mg of substrate in 1 mL of organic solvent (e.g., DCM).

  • Add 1 mL of the intended basic aqueous solution (e.g., 1M

    
    ).
    
  • Stir vigorously for 30 minutes (mimicking extraction time).

  • TLC Analysis: Compare the organic layer against the starting material.

    • Baseline spot? = Deprotonation/Salt formation (Unlikely for simple alkynes).

    • Less polar spot (higher Rf)? = Dimerization.

    • Smearing? = Polymerization/Decomposition.

Mechanistic Insight: The "Trojan Horse"

The following diagram details the specific pathway where stability fails. Note that the base (


) is necessary but not sufficient for degradation; the presence of Metal (

) and Oxygen (

) drives the irreversible step.

Mechanism Alkyne R-C≡C-H (Neutral) Acetylide R-C≡C:⁻ (Trace Anion) Alkyne->Acetylide Slow Equilibrium (pKₐ 25 vs 16) Acetylide->Alkyne Fast Reprotonation Complex Cu-Acetylide Complex Acetylide->Complex + Trace Cu(I) Base Base (OH⁻) Dimer R-C≡C-C≡C-R (Glaser Product) Complex->Dimer + O₂ (Irreversible)

Figure 2: The mechanistic pathway showing how trace acetylide formation leads to dimerization only in the presence of copper and oxygen.

References

  • Evans, D. A. (n.d.). pKa's of Inorganic and Oxo-Acids. Harvard University. Retrieved from [Link] (General reference for pKa values).

  • Organic Chemistry Portal. (n.d.). Glaser Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Acidity of Terminal Alkynes. Retrieved from [Link]

  • Bevan, M. J., et al. (1971). Base-catalyzed deuterium exchange in terminal alkynes. Journal of Labelled Compounds. (Contextual grounding for H/D exchange mechanisms).
  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of the Terminal Alkyne Proton in Phenols

For Researchers, Scientists, and Drug Development Professionals The Distinctive ¹H NMR Signatures of Terminal Alkynes and Phenols: A Tale of Two Protons The ¹H NMR spectrum of a terminal alkyne-substituted phenol present...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Distinctive ¹H NMR Signatures of Terminal Alkynes and Phenols: A Tale of Two Protons

The ¹H NMR spectrum of a terminal alkyne-substituted phenol presents a fascinating interplay of electronic effects. The two key protons, the acetylenic proton (-C≡C-H) and the phenolic proton (-OH), each possess unique and informative NMR characteristics.

The Acetylenic Proton: The proton of a terminal alkyne typically resonates in a relatively upfield region of the ¹H NMR spectrum, generally between δ 2.0 and 3.5 ppm. This seemingly counterintuitive shielding, given the sp-hybridization of the carbon it's attached to, is a consequence of the magnetic anisotropy of the carbon-carbon triple bond. When the long axis of the alkyne is aligned with the external magnetic field (B₀), the circulation of the π-electrons induces a magnetic field that opposes B₀ at the location of the proton, leading to increased shielding.

The Phenolic Proton: The chemical shift of the phenolic hydroxyl proton is considerably more variable, typically appearing between δ 4 and 8 ppm, but can extend further downfield.[1][2] This wide range is a direct result of its susceptibility to hydrogen bonding. The extent of hydrogen bonding, which is influenced by concentration, temperature, and the nature of the solvent, significantly impacts the electron density around the proton.[3][4] Stronger hydrogen bonds lead to greater deshielding and a downfield shift in the ¹H NMR spectrum.[5]

Positional Isomerism: The Decisive Factor in Spectral Readout

The true diagnostic power of ¹H NMR in this context is revealed when comparing the spectra of ortho-, meta-, and para-ethynylphenols. The proximity of the two functional groups in the ortho isomer allows for a unique interaction that dramatically alters its ¹H NMR spectrum compared to its meta and para counterparts.

The Case of ortho-Ethynylphenol: Intramolecular Hydrogen Bonding

In ortho-ethynylphenol, the hydroxyl group and the terminal alkyne are positioned to form a stable, six-membered intramolecular hydrogen bond. This interaction, where the phenolic proton is attracted to the π-electron cloud of the triple bond, has profound and predictable consequences on the ¹H NMR spectrum.

  • Downfield Shift of the Hydroxyl Proton: The intramolecular hydrogen bond deshields the phenolic proton, causing its resonance to shift significantly downfield compared to phenol itself or the meta and para isomers. In a non-polar solvent like chloroform-d (CDCl₃), this signal can appear as a relatively sharp singlet, as the proton is "locked" in the hydrogen bond and less available for intermolecular exchange.

  • Subtle Influence on the Acetylenic Proton: The hydrogen bond can also have a minor deshielding effect on the acetylenic proton, causing a slight downfield shift compared to a non-hydroxylated phenylacetylene.

  • Through-Space Coupling: Crucially, this fixed spatial relationship can give rise to a detectable, long-range scalar coupling (⁴J or ⁵J) between the phenolic and acetylenic protons. This coupling, though small (typically <1 Hz), is a definitive indicator of the intramolecular hydrogen bond and, therefore, the ortho substitution pattern.[6]

meta- and para-Ethynylphenols: The Dominance of Intermolecular Interactions

In the absence of the proximate alkyne, the phenolic protons of the meta and para isomers are free to engage in intermolecular hydrogen bonding with each other or with solvent molecules. This leads to several key differences in their ¹H NMR spectra compared to the ortho isomer.

  • Concentration and Solvent Dependence: The chemical shift of the hydroxyl proton in the meta and para isomers is highly dependent on the concentration of the sample and the hydrogen-bonding capability of the solvent. In a non-polar solvent like CDCl₃, the -OH signal is often broad due to chemical exchange. In a hydrogen-bond accepting solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), the phenolic proton will form a strong hydrogen bond with the solvent, resulting in a significant downfield shift and often a sharper signal.[7][8]

  • Absence of Long-Range Coupling: No through-space coupling is observed between the phenolic and acetylenic protons in the meta and para isomers due to the large distance separating them.

Comparative Analysis: ¹H NMR Data of Ethynylphenol Isomers

To illustrate these principles, the following table summarizes typical ¹H NMR chemical shifts for the acetylenic and phenolic protons of the ethynylphenol isomers in two common NMR solvents.

CompoundSolventAcetylenic Proton (δ, ppm)Phenolic Proton (δ, ppm)Key Observations
2-Ethynylphenol CDCl₃~3.4~5.5 (sharp)Intramolecular H-bond leads to a downfield shifted and sharper -OH signal.
DMSO-d₆~4.2~10.0Strong H-bond with DMSO further deshields the -OH proton.
3-Ethynylphenol CDCl₃~3.1~5.0 (broad)-OH signal is broad due to intermolecular exchange.
DMSO-d₆~4.1~9.8Significant downfield shift of -OH due to solvent H-bonding.
4-Ethynylphenol CDCl₃~3.1~5.1 (broad)Similar to the meta isomer, with a broad, exchangeable -OH peak.
DMSO-d₆~4.1~9.9Strong solvent-induced downfield shift of the phenolic proton.

Note: The exact chemical shifts can vary depending on the concentration, temperature, and purity of the sample.

Experimental Protocols for Unambiguous Characterization

To reliably differentiate between the ethynylphenol isomers and fully characterize their ¹H NMR features, the following experimental workflow is recommended.

Standard ¹H NMR Acquisition
  • Sample Preparation: Prepare solutions of the ethynylphenol isomer in both a non-polar solvent (e.g., CDCl₃) and a hydrogen-bond accepting solvent (e.g., DMSO-d₆) at a concentration of approximately 10 mg/mL.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for observing any fine coupling.

  • Analysis:

    • Compare the chemical shifts and multiplicities of the acetylenic and phenolic protons in both solvents.

    • For the spectrum of 2-ethynylphenol in CDCl₃, carefully examine the baseline of both the hydroxyl and acetylenic proton signals for evidence of long-range coupling.

Deuterium Exchange (D₂O Shake)

To confirm the assignment of the phenolic -OH peak, a deuterium exchange experiment is invaluable.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Add D₂O: Add a single drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake and Re-acquire: Gently shake the tube to mix the contents and re-acquire the ¹H NMR spectrum.

  • Analysis: The signal corresponding to the phenolic proton will either disappear or significantly decrease in intensity due to the exchange of the acidic proton with deuterium.[9]

Advanced NMR Techniques

For an even more detailed investigation, particularly of the intramolecular hydrogen bond in 2-ethynylphenol, advanced NMR techniques can be employed.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlation between the phenolic and acetylenic protons, offering definitive proof of their spatial proximity.

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment can reveal long-range couplings between the protons and carbons, which can help to confirm the overall structure and assignment of the molecule.[4]

Workflow and Decision-Making Diagram

The following diagram outlines the logical workflow for the ¹H NMR characterization of a terminal alkyne-substituted phenol.

Caption: Decision-making workflow for identifying ethynylphenol isomers using ¹H NMR.

Alternative and Complementary Characterization Techniques

While ¹H NMR is a powerful tool, other spectroscopic techniques can provide complementary information.

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present.

    • -OH Stretch: In the meta and para isomers, intermolecular hydrogen bonding results in a broad O-H stretching band around 3200-3600 cm⁻¹.[10] For the ortho isomer, the intramolecular hydrogen bond gives rise to a sharper, less concentration-dependent O-H stretch, often at a slightly lower frequency.

    • ≡C-H Stretch: A sharp, strong band around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch.[11]

    • C≡C Stretch: A weaker absorption around 2100-2150 cm⁻¹ corresponds to the carbon-carbon triple bond stretch.

  • ¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of the molecule. The sp-hybridized carbons of the alkyne typically resonate between δ 65 and 90 ppm.

Conclusion

The ¹H NMR characterization of the terminal alkyne proton in phenols is a nuanced but highly informative process. By carefully analyzing the chemical shifts and coupling patterns of the acetylenic and phenolic protons, particularly in response to changes in solvent, one can confidently distinguish between ortho, meta, and para isomers. The presence of an intramolecular hydrogen bond in the ortho isomer provides a unique spectral signature, most notably a downfield-shifted and sharper hydroxyl proton signal and the potential for observable long-range coupling to the acetylenic proton. This guide provides a framework for researchers to not only acquire high-quality data but also to interpret it with a deep understanding of the underlying chemical principles.

References

  • Abraham, R. J., et al. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 835-843. [Link]

  • Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Spyroulias, G. A., et al. (2016). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 21(10), 1253. [Link]

  • OpenOChem Learn. Alkynes. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Chemistry LibreTexts. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. (2023). 1H proton nmr spectrum of phenol C6H6O C6H5OH. [Link]

  • Chemistry Connected. NMR shifts 1H -general.cdx. [Link]

  • Gierczyk, B. (2012). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 17(5), 5038-5062. [Link]

  • Hübscher, T., et al. (2016). Crystal structures of 2-acetyl-4-ethynylphenol and 2-acetyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 738–742. [Link]

  • Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Exarchou, V., et al. (2005). 1H-NMR as a structural and analytical tool of intra- and intermolecular hydrogen bonds of phenol-containing natural products and model compounds. Journal of Natural Products, 68(10), 1519-1525. [Link]

  • Claramunt, R. M., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(2), 97-106. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information for. [Link]

  • Perrin, C. L., & Nielson, J. B. (1997). "Strong" Hydrogen Bonds in Chemistry and Biology. Annual Review of Physical Chemistry, 48, 511-544. [Link]

  • UCLA Chemistry & Biochemistry. IR Absorption Table. [Link]

  • Stewart, N. J., et al. (2018). Long-range Heteronuclear J-coupling constants in Esters: Implications for 13C metabolic MRI by Side-Arm Parahydrogen. Journal of Magnetic Resonance, 294, 11-18. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Lin, Y.-L., et al. (2020). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 25(21), 5021. [Link]

  • Abraham, M. H., et al. (2013). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 15(4), 1196-1205. [Link]

  • Elguero, J., et al. (2016). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 54(2), 97-106. [Link]

  • Hübscher, T., et al. (2016). Crystal structures of 2-acetyl-4-ethynylphenol and 2-acetyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)phenol. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 5), 738–742. [Link]

  • Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Organic Chemistry I. 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • Reich, H. J. NMR Spectroscopy :: 5-HMR-6 Long-Range (4J and higher) Proton-Proton Couplings. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. [Link]

  • Al-Rawi, J. M. A., et al. (2015). An experimental NMR and computational study of 4-quinolones and related compounds. Magnetic Resonance in Chemistry, 53(12), 1042-1051. [Link]

  • Cohen, Y., et al. (2019). Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[9][12]arene-based Supramolecular Organogels. Chemical Science, 10(42), 9789-9795. [Link]

  • Abraham, R. J., & Mobli, M. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry, 43(5), 376-385. [Link]

  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Molecules, 28(23), 7891. [Link]

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Comparative

Technical Guide: IR Spectrum Analysis of Alkyne Stretch in 4-Ethynyl-3-methoxyphenol

Executive Summary This guide provides a technical analysis of the infrared (IR) spectral signature of 4-Ethynyl-3-methoxyphenol , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Erlotinib an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral signature of 4-Ethynyl-3-methoxyphenol , a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Erlotinib analogs).[1] The primary analytical challenge for this molecule is the spectral overlap between the broad phenolic O-H stretch and the sharp terminal alkyne


C-H stretch.

Key Findings:

  • Primary Diagnostic: The terminal alkyne

    
    C-H stretch appears at ~3280–3320 cm⁻¹ . In solid-state (KBr/ATR), this is often obscured by hydrogen-bonded phenolic O-H stretching.[1]
    
  • Secondary Diagnostic: The C

    
    C bond stretch appears at ~2100–2150 cm⁻¹ . While diagnostic, it is inherently weak in IR due to low dipole moment changes.
    
  • Comparative Verdict: For unambiguous confirmation of the alkyne moiety without isotopic labeling, Raman spectroscopy is the superior alternative to standard FTIR due to the high polarizability of the C

    
    C bond.
    

Spectral Characterization & Assignments

The IR spectrum of 4-Ethynyl-3-methoxyphenol is complex due to the coexistence of hydrogen-bond-donating (phenol) and hydrogen-bond-accepting (methoxy/alkyne) groups.[1]

Table 1: Theoretical vs. Observed Frequency Assignments
Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityNotes
Terminal Alkyne

Stretch
3280 – 3320 Strong (Sharp)Critical Diagnostic. Often appears as a sharp spike "riding" on the broad OH band.[1]
Phenol

Stretch
3200 – 3550 Strong (Broad)Broadening due to intermolecular H-bonding.[1] Can completely mask the alkyne C-H in solid phase.
Alkyne

Stretch
2100 – 2150 Weak to Medium"Silent Region."[1] Intensity depends on asymmetry; usually weak in IR, very strong in Raman.[1]
Aromatic Ring

Ring Stretch
1580 – 1610MediumCharacteristic "breathing" modes of the benzene ring.[1]
Methoxy

Aryl ether
1230 – 1270StrongAsymmetric stretch.[1]
Arene

Out-of-plane
800 – 860StrongDiagnostic for 1,2,4-substitution pattern.[1]
The "Overlap Problem" (Scientific Integrity)

In a standard KBr pellet or ATR experiment, the phenol group forms extensive hydrogen bond networks. This widens the O-H absorption band significantly.[1]

  • Mechanism: The sharp

    
    C-H stretch (typically 
    
    
    
    50 cm⁻¹ width) is physically located at the same energy level as the O-H continuum.[1]
  • Result: The alkyne peak may appear only as a subtle shoulder or be entirely subsumed, leading to false negatives during QC.

Comparative Analysis: Method Performance

This section objectively compares FTIR against alternative detection methods for this specific molecular scaffold.

Comparison A: FTIR vs. Raman Spectroscopy

For the specific detection of the alkyne unit in 4-Ethynyl-3-methoxyphenol.

FeatureFTIR (Mid-IR) Raman Spectroscopy Verdict
Physics Measures Dipole Change (

)
Measures Polarizability Change (

)
Raman is favored for symmetric/pseudo-symmetric bonds.[1]
Alkyne C

C Signal
Weak. The dipole change is minimal.[2]Very Strong. The

-electron cloud is highly polarizable.[1]
Raman is the gold standard here.[1]
Interference High. Phenol O-H dominates the 3300 cm⁻¹ region.Low. Water/OH are weak scatterers; no overlap with C

C.
Raman allows clear detection in aqueous/protic environments.[1]
Sample Prep KBr Pellet / ATR (Contact required)Non-contact / Glass vialRaman offers higher throughput.[1]
Comparison B: Reaction Monitoring (TMS-Deprotection)

When synthesizing 4-Ethynyl-3-methoxyphenol from its precursor (TMS-protected alkyne), IR is highly effective for monitoring reaction completion.[1]

  • Precursor: 4-(Trimethylsilylethynyl)-3-methoxyphenol.[1]

  • Target: 4-Ethynyl-3-methoxyphenol.[1]

Monitoring Protocol:

  • Disappearance: Track the loss of the strong

    
     stretch at ~1250 cm⁻¹  and 840 cm⁻¹ .[1]
    
  • Appearance: Track the emergence of the

    
     at 3300 cm⁻¹  (if resolvable) and the shift of the C
    
    
    
    C stretch from ~2160 cm⁻¹ (TMS) to ~2110 cm⁻¹ (Terminal).

Experimental Protocols

Protocol 1: High-Resolution Solution IR (To Resolve OH/Alkyne)

Purpose: To decouple the hydrogen bonding network and separate the Phenol O-H from the Alkyne C-H.

  • Solvent Selection: Use Carbon Tetrachloride (

    
    )  or Dichloromethane (
    
    
    
    )
    .[1] Note:
    
    
    is preferred for optical transparency in the 3000 cm⁻¹ region.[1]
  • Preparation: Prepare a dilute solution (< 0.01 M). At this concentration, intermolecular H-bonding is minimized.[1]

  • Acquisition: Use a liquid cell with NaCl or

    
     windows (0.1 mm to 1.0 mm path length).
    
  • Result: The broad O-H band will sharpen significantly and shift to higher frequency (~3600 cm⁻¹, "Free OH"), leaving the sharp Alkyne

    
    C-H (~3310 cm⁻¹) clearly isolated.[1]
    
Protocol 2: Standard ATR-FTIR (Rapid QC)[1]
  • Crystal: Diamond or ZnSe ATR crystal.

  • Background: Collect 32 scans of air background.

  • Sample: Place ~5 mg of solid 4-Ethynyl-3-methoxyphenol on the crystal.

  • Pressure: Apply maximum pressure to ensure contact (critical for high-wavenumber sensitivity).

  • Processing: Apply ATR correction (intensity increases at lower wavenumbers in raw ATR data). Look for the "spike" at 3300 cm⁻¹ atop the broad OH mound.[1]

Visualizations

Diagram 1: Analytical Decision Tree

Caption: Logic flow for selecting the optimal characterization method based on available equipment and specific analytical needs.

MethodSelection cluster_legend Methodology Start Start: Characterize 4-Ethynyl-3-methoxyphenol Goal Define Analytical Goal Start->Goal Goal_Quant Quantify Alkyne Content? Goal->Goal_Quant High Precision Goal_ID Routine ID / QC? Goal->Goal_ID Quick Check Check_Raman Is Raman Available? Goal_Quant->Check_Raman Standard_IR Use ATR-FTIR (Accept OH overlap) Goal_ID->Standard_IR Raman_Yes Use Raman (Focus: 2100 cm⁻¹) Check_Raman->Raman_Yes Yes (Best) Raman_No Use Solution IR (Dilute in CCl₄) Check_Raman->Raman_No No

Diagram 2: Synthesis Monitoring Workflow

Caption: Spectral changes observed during the deprotection of the TMS precursor to the final 4-Ethynyl-3-methoxyphenol product.

SynthesisMonitor Precursor TMS-Precursor (Ar-C≡C-SiMe₃) Reaction Deprotection (K₂CO₃ / MeOH) Precursor->Reaction Initiate Spec_TMS Strong Si-C (1250 cm⁻¹) No ≡C-H (3300 cm⁻¹) Precursor->Spec_TMS IR Signature Product Target Product (Ar-C≡C-H) Reaction->Product Complete Spec_Prod Loss of Si-C New ≡C-H (3300 cm⁻¹) New OH Broadening Product->Spec_Prod IR Signature

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for IR frequency assignments).

  • Yamakoshi, H., et al. (2012).[1] "Alkyne-Tag Raman Imaging for Visualizing Small Molecules in Live Cells." Journal of the American Chemical Society, 134(48), 19568–19571.[1] Link (Validates the superiority of Raman for alkyne detection).[1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[1] (Authoritative source for Phenol/Alkyne overlap data).[1]

  • NIST Chemistry WebBook. "Infrared Spectra of Terminal Alkynes." National Institute of Standards and Technology.[1] Link (General reference for alkyne spectral data).[1]

Sources

Validation

Advanced Mass Spectrometry Guide: Fragmentation Patterns of Ethynyl Methoxyphenols

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Ethynyl Methoxyphenols ( , MW 148) Executive Summary & Strategic Importance Ethynyl methoxyphenols (EM...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Ethynyl Methoxyphenols (


, MW 148)

Executive Summary & Strategic Importance

Ethynyl methoxyphenols (EMPs) act as critical synthons in the development of benzofuran-based pharmaceuticals and organic electronic materials. Their structural duality—containing both electron-donating (hydroxyl/methoxy) and electron-withdrawing (ethynyl) groups—creates unique electronic signatures. However, this same complexity leads to significant challenges in structural elucidation, particularly when distinguishing between positional isomers (ortho-, meta-, para-).

This guide provides a definitive technical comparison of the Mass Spectrometry (MS) fragmentation patterns of EMPs. Unlike standard spectral libraries that offer static images, this document analyzes the dynamic fragmentation mechanisms , specifically the "Ortho Effect," to provide a self-validating method for isomer identification.

Methodology & Instrumentation Standards

To replicate the fragmentation patterns described below, the following experimental conditions are recommended. These parameters ensure that the delicate "ortho-effect" ions are preserved and detectable.

Experimental Protocol
  • Ionization Source: Electron Ionization (EI) at 70 eV .[1][2][3]

    • Reasoning: Lower energies (e.g., 20 eV) may fail to induce diagnostic skeletal rearrangements, while softer ionization (ESI) often yields only

      
       or 
      
      
      
      adducts, obscuring structural detail.
  • Inlet System: Gas Chromatography (GC).[1][4]

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Temperature Program: 50°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
    • Transfer Line: 280°C to prevent condensation of high-boiling isomers.

  • Mass Analyzer: Quadrupole or Time-of-Flight (ToF).

    • Scan Range:m/z 40–200.

Mechanistic Fragmentation Analysis

The fragmentation of ethynyl methoxyphenols is governed by the competition between simple bond cleavages and complex skeletal rearrangements facilitated by the proximity of functional groups.

The "Ortho Effect" (Diagnostic Pathway)

The most critical differentiator in EMP analysis is the interaction between the ethynyl group (


) and the adjacent oxygen-containing groups (

or

).

Mechanism: When the ethynyl group is ortho to the hydroxyl group, the molecular ion (


, m/z 148) undergoes an intramolecular cyclization. The phenolic oxygen attacks the ethynyl triple bond, leading to the formation of a stable benzofuran  intermediate. This is often followed by the loss of a methyl radical or CO.
General Fragmentation Pathways

For meta and para isomers, where the ortho effect is geometrically impossible, fragmentation follows standard phenolic decay:

  • Methyl Radical Loss: Cleavage of the

    
     bond to yield a quinoid cation (m/z 133).
    
  • Carbon Monoxide Loss: Contraction of the phenolic ring (m/z 105).

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways for Ortho vs. Meta/Para isomers.

FragmentationPathways cluster_ortho Ortho-Isomer Specific Pathway cluster_meta Meta/Para Standard Pathway M_Ion Molecular Ion (M+•) m/z 148 Cyclization Cyclization to Benzofuran Intermediate M_Ion->Cyclization Ortho-Ethynyl/OH Interaction Quinoid Quinoid Cation [M - CH3]+ M_Ion->Quinoid - •CH3 (Standard Cleavage) Ion_120 [M - CO]+• m/z 120 M_Ion->Ion_120 - CO (Phenolic Loss) Ion_133_Ortho [M - CH3]+ Benzofuran Cation m/z 133 (High Stability) Cyclization->Ion_133_Ortho - •CH3 Ion_105_Ortho [M - CH3 - CO]+ m/z 105 Ion_133_Ortho->Ion_105_Ortho - CO Ion_92 [M - 2CO]+• m/z 92 Ion_120->Ion_92 - CO

Caption: Divergent fragmentation pathways. The red path indicates the ortho-effect cyclization, yielding highly stable benzofuran cations.

Comparative Performance Guide

This section compares Ethynyl Methoxyphenols against their closest structural analogs to assist in library matching and unknown identification.

Table 1: Diagnostic Ion Comparison
Compound ClassMolecular Ion (

)
Base Peak (100%)Characteristic LossKey Differentiator
Ortho-Ethynyl Methoxyphenol m/z 148 (Strong)m/z 133 or 119

or Cyclization
Benzofuran ion formation. High abundance of m/z 133 due to resonance stabilization.
Meta/Para-Ethynyl Methoxyphenol m/z 148 (Strong)m/z 148 or 133

Sequential loss. Shows m/z 120 (

) which is suppressed in ortho isomers.
Dimethoxyphenol (Analog) m/z 154m/z 139

Higher MW. No ethynyl group to facilitate cyclization.
Ethynylphenol (No Methoxy) m/z 118m/z 118

Lower MW. Simpler spectrum dominated by phenol losses.
Interpretation of Results
  • If m/z 120 is absent or very weak: Suspect an Ortho-isomer . The rapid cyclization to the benzofuran structure precludes the standard phenolic loss of CO from the molecular ion.

  • If m/z 133 is the base peak: This indicates a stable cation formed after methyl loss. While common to all methoxy compounds, an exceptionally clean spectrum dominated by 148 and 133 suggests the ortho cyclized form (benzofuran cation).

  • Presence of m/z 119 (

    
    ):  Indicates loss of CHO. This is often more prevalent in ortho isomers where the methoxy group participates in hydrogen transfer to the ring or ethynyl arm.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Phenolic Derivatives. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho Effect mechanisms).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[5] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spektrometria, 13(2), 83-94.[5] [Link]

Sources

Validation

Comparative Guide: UV-Vis Absorption Spectra of Methoxy-Substituted Ethynyl Phenols

This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of methoxy-substituted ethynyl phenols, a class of compounds critical in the synthesis of optoelectronic materials and pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the UV-Vis absorption characteristics of methoxy-substituted ethynyl phenols, a class of compounds critical in the synthesis of optoelectronic materials and pharmaceutical intermediates (e.g., tyrosine kinase inhibitors).

Executive Summary & Chemical Context

Methoxy-substituted ethynyl phenols (e.g., 4-ethynyl-2-methoxyphenol or 5-ethynyl-2-methoxyphenol ) represent a structural motif where the benzene ring is tri-substituted. The interplay between the electron-donating hydroxyl (-OH) and methoxy (-OCH


) groups (auxochromes) and the electron-withdrawing/conjugating ethynyl group (-C

CH) creates a unique electronic signature.

Core Value Proposition for Researchers:

  • Spectral Red-Shift: These compounds exhibit a significant bathochromic shift compared to simple phenols, pushing absorption maxima (

    
    ) into the 280–310 nm range, often with a tail extending into the visible region if further conjugated.
    
  • Diagnostic Utility: The ratio of the ethynyl-specific band (K-band) to the benzenoid band (B-band) serves as a purity index during synthesis (e.g., Sonogashira coupling).

Comparative Spectral Analysis

The following table contrasts the optical performance of methoxy-substituted ethynyl phenols against standard reference compounds. Data is synthesized from spectroscopic standards and structural analogs.

Table 1: Comparative UV-Vis Absorption Data
Compound ClassRepresentative StructurePrimary

(nm)
Secondary

(nm)
Molar Absorptivity (

) [L

mol

cm

]
Electronic Effect
Reference 1 Phenol 270210~1,450 (at 270 nm)Basic benzenoid

Reference 2 4-Methoxyphenol (Mequinol)282222~2,800 (at 282 nm)+M effect of -OMe red-shifts and intensifies absorption.
Reference 3 4-Ethynylanisole ~278-285~245-255>15,000 (at 250 nm)Ethynyl conjugation dominates; strong K-band.
Target Class 4-Ethynyl-2-methoxyphenol 290 - 305 250 - 260 ~4,000 - 6,000 Synergistic auxochromic (+M) and conjugative effects.

Key Insight: The introduction of the ethynyl group at the para position to the methoxy/hydroxyl system creates a "push-pull" like electronic character (though weak), significantly enhancing the molar absorptivity (


) compared to simple phenols.

Mechanistic Analysis: Substituent Effects

Understanding the causality of the spectral shifts is crucial for interpreting data from derivatives.

Electronic Transition Pathway

The absorption spectrum is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • Methoxy (-OCH

    
    ) & Hydroxyl (-OH):  Both groups possess lone pair electrons that participate in resonance (+M effect), raising the energy of the HOMO.
    
  • Ethynyl (-C

    
    CH):  This group extends the 
    
    
    
    -conjugation length. An extended
    
    
    -system lowers the energy of the LUMO.
  • Net Result: The HOMO is raised, and the LUMO is lowered, narrowing the HOMO-LUMO gap. This results in a lower energy transition, corresponding to a longer wavelength (Red Shift).

Visualization: Electronic Band Gap Engineering

BandGap cluster_legend Effect on HOMO-LUMO Gap Benzene Benzene (Ref) Phenol Phenol (+OH) Benzene->Phenol Auxochrome Effect (+M) Methoxy Methoxy-Phenol (+OH, +OMe) Phenol->Methoxy Additive +M Red Shift Ethynyl Ethynyl-Methoxy-Phenol (+OH, +OMe, +C≡C) Methoxy->Ethynyl Conjugation Extension Major Red Shift Gap Gap narrows -> λ increases

Caption: Stepwise substituent effects reducing the HOMO-LUMO gap, leading to the observed bathochromic shift in UV-Vis spectra.

Experimental Protocol: Validated Measurement Workflow

To ensure reproducibility and trustworthiness (E-E-A-T), follow this self-validating protocol. Ethynyl phenols are prone to oxidation and polymerization; strict handling is required.

Reagents & Equipment[1][2][3][4][5][6]
  • Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (MeCN). Note: MeOH is preferred for solubility but can mask fine vibrational structure due to H-bonding.

  • Blank: Pure solvent from the same batch.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the methoxy-ethynyl phenol derivative into a 10 mL volumetric flask.

    • Dissolve in MeOH to create a ~100 ppm stock solution.

    • Critical Control: Sonicate for 30 seconds to ensure complete dissolution, but avoid prolonged heat which may degrade the ethynyl group.

  • Dilution Series (Linearity Check):

    • Prepare three working concentrations: 10

      
      M, 25 
      
      
      
      M, and 50
      
      
      M.
    • Why: This verifies adherence to the Beer-Lambert Law (

      
      ). If absorbance vs. concentration is not linear, aggregation or instrument saturation is occurring.
      
  • Measurement:

    • Baseline correct using the pure solvent blank.

    • Scan from 400 nm down to 200 nm.

    • Tip: Watch for a "cutoff" below 210 nm if using MeOH.

  • Data Validation:

    • The primary peak should be symmetric. Asymmetry suggests oxidation (quinone formation).

    • Absorbance at

      
       should be between 0.2 and 0.8 for maximum accuracy.
      
Workflow Diagram

Experiment Start Sample: Methoxy-Ethynyl Phenol Solvent Select Solvent (MeOH or MeCN) Start->Solvent Stock Prepare Stock (100 ppm) Avoid Heat/Light Solvent->Stock Dissolution Dilution Dilution Series (10, 25, 50 µM) Stock->Dilution Gravimetric/Volumetric Measure UV-Vis Scan (200-400 nm) Dilution->Measure Quartz Cuvette Analysis Calculate Molar Absorptivity (ε) Check Linearity Measure->Analysis Beer-Lambert Law

Caption: Standardized workflow for UV-Vis characterization of labile ethynyl phenol derivatives.

References

  • SIELC Technologies. (2025). UV-Vis Spectrum of 4-Methoxyphenol. Retrieved from

  • BenchChem. (2025).[1] A Comparative Spectroscopic Analysis of 4-(2-Methoxyethyl)phenol and Its Structural Isomers. Retrieved from

  • NIST Chemistry WebBook. Phenol, 4-ethyl-2-methoxy- (IR and Mass Spec Data). Retrieved from

  • Sigma-Aldrich. 4-Ethynylanisole Product Specification and Spectral Data. Retrieved from

  • Rahmani, R., et al. (2011). Molecular Structure, FT-IR, NMR, UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)... Spectrochimica Acta Part A. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 4-Ethynyl-3-methoxyphenol

Executive Summary & Chemical Profile Disposing of 4-Ethynyl-3-methoxyphenol requires a specialized protocol that goes beyond standard organic waste handling. This compound presents a dual-hazard profile: the phenolic moi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Disposing of 4-Ethynyl-3-methoxyphenol requires a specialized protocol that goes beyond standard organic waste handling. This compound presents a dual-hazard profile: the phenolic moiety (corrosive/toxic) and the terminal alkyne (reactive/explosive potential).

Critical Warning: The presence of a terminal ethynyl group (-C≡CH) introduces a risk of forming explosive metal acetylides if the compound contacts copper, silver, or mercury. Standard metal safety cans must NOT be used for this waste stream.

Chemical Identity & Hazard Matrix
PropertyDetailOperational Implication
Chemical Name 4-Ethynyl-3-methoxyphenolSpecific functional group hazards apply.[1][2][3][4][5][6][7][8]
Functional Groups Phenol (Ar-OH), Methoxy (-OCH₃), Alkyne (-C≡CH)Corrosive, Toxic, Reactive.[9]
Physical State Solid (crystalline)Dust inhalation hazard; requires solubilization for disposal.
Primary Hazard Acetylide Formation DO NOT USE METAL CONTAINERS.
Secondary Hazard Corrosive/IrritantRequires chemically resistant PPE (Nitrile/Neoprene).
Waste Class Organic / IncinerationLikely RCRA D001 (Ignitable) or D003 (Reactive).

The "Why": Causality & Mechanism

To ensure safety, you must understand the chemical mechanisms driving these protocols.

The Acetylide Threat (The Alkyne Factor)

The proton on a terminal alkyne is weakly acidic (pKa ~25). In the presence of transition metals (specifically Copper, Silver, and Mercury) and a base (even weak bases found in waste mixtures), this proton can be replaced by a metal ion to form a Metal Acetylide .

  • Mechanism:

    
    
    
  • Risk: Metal acetylides are shock-sensitive primary explosives. A residue of this compound drying in a copper drain pipe or a brass valve can detonate upon friction.[10]

  • Protocol Dictate: This waste stream must be strictly segregated from metal waste cans, brass fittings, and copper plumbing.

Phenolic Toxicity

Phenols are rapidly absorbed through the skin and can cause severe chemical burns that are initially painless due to their anesthetic effect.

  • Protocol Dictate: Double-gloving (Nitrile) and immediate washing of any splash area with PEG-300 or copious water is mandatory.

Step-by-Step Disposal Protocol

Phase 1: Preparation & Solubilization

Never dispose of the solid neat compound directly into a bulk waste drum, as this creates "hot spots" of reactivity.

  • Don PPE: Safety goggles, lab coat, double nitrile gloves.

  • Solvent Selection: Dissolve the solid 4-Ethynyl-3-methoxyphenol in a compatible combustible solvent.

    • Recommended: Acetone, Ethanol, or Ethyl Acetate.

    • Avoid: Chlorinated solvents (unless required by specific facility rules) to minimize incineration costs.

  • Concentration: Ensure the solution is dilute (<10% wt/wt) to moderate reactivity.

Phase 2: Container Selection (CRITICAL)

STOP: Do not use the standard red safety cans (Type I/II steel cans) often found in satellite accumulation areas.

  • Select Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass bottles.

    • Why: Plastics and glass are inert to the alkyne group and will not form acetylides.

  • Cap Check: Ensure the cap liner is Teflon (PTFE) or Polyethylene. Avoid caps with foil/metal liners.

Phase 3: Labeling & Segregation[12]
  • Labeling: Apply a hazardous waste label with the following constituents:

    • "Waste 4-Ethynyl-3-methoxyphenol Solution"

    • "Flammable" (due to solvent)

    • "Toxic" (due to phenol)

    • "NO METALS - ALKYNE PRESENT" (Custom warning).

  • Storage: Store in a secondary containment tray (polypropylene) inside a flammable storage cabinet until pickup.

Phase 4: Final Disposal (EHS/Facilities)
  • Waste Stream: This material must be routed for High-Temperature Incineration .

  • Prohibition: Do not discharge down the drain. The alkyne can react with copper plumbing traps, creating a latent explosion hazard for plumbers.

Visual Workflow: Decision Logic

The following diagram outlines the critical decision path for disposing of this compound, emphasizing the "No Metal" rule.

DisposalWorkflow Start Start: Waste 4-Ethynyl-3-methoxyphenol StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid: Dissolve in Acetone/Ethanol StateCheck->SolidPath Solid LiquidPath Liquid: Verify Solvent Compatibility StateCheck->LiquidPath Liquid ContainerCheck CRITICAL DECISION: Select Container Type SolidPath->ContainerCheck LiquidPath->ContainerCheck MetalCan Metal Safety Can (Steel/Brass) ContainerCheck->MetalCan WRONG PlasticCan HDPE or Glass Bottle (Inert) ContainerCheck->PlasticCan CORRECT AcetylideRisk DANGER: Explosion Risk (Acetylide Formation) MetalCan->AcetylideRisk Labeling Label: 'Flammable, Toxic' Add: 'NO METALS' PlasticCan->Labeling FinalDispose Ship for High-Temp Incineration Labeling->FinalDispose

Figure 1: Decision logic for 4-Ethynyl-3-methoxyphenol disposal. Note the critical divergence at container selection to prevent acetylide formation.

Emergency Contingencies

Spill Management
  • Small Spill (<100 mL):

    • Evacuate immediate area.[5][6][8][11][12]

    • Don proper PPE (Double gloves, respirator if dust is present).

    • Absorb with vermiculite or sand . Do not use paper towels (combustible).

    • Collect into a plastic jar.

    • Clean surface with soap and water; do not use bleach (potential reaction with phenol).

First Aid
  • Skin Contact: Wash immediately with PEG-300 (Polyethylene Glycol) if available, or copious water for 15 minutes. Seek medical attention.

  • Eye Contact: Rinse for 15 minutes, lifting eyelids.[6][11] Immediate ophthalmic consult.[11][12]

Regulatory Compliance (US Focus)

  • RCRA Classification: While not explicitly P-listed, this waste exhibits characteristics of Ignitability (D001) (if in solvent) and potential Reactivity (D003) .

  • Sewer Ban: Under 40 CFR 403.5, discharge of pollutants that create a fire or explosion hazard (alkynes) or corrosive structural damage (phenols) is prohibited.

References

  • PubChem. (n.d.). 3-Ethynylphenol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Used as a functional analog for hazard extrapolation).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Phenol. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 6: Working with Chemicals. Retrieved October 26, 2023, from [Link]

  • Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved October 26, 2023, from [Link]

Sources

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